molecular formula C12H10BrClO2 B1175398 5-Chloroindole CAS No. 17433-32-1

5-Chloroindole

Cat. No.: B1175398
CAS No.: 17433-32-1
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Description

5-Chloroindole is a useful research compound. Its molecular formula is C12H10BrClO2. The purity is usually 95%.
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Properties

CAS No.

17433-32-1

Molecular Formula

C12H10BrClO2

Origin of Product

United States

Foundational & Exploratory

Biological Activity of 5-Chloroindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 5-Chloro Scaffold

In the landscape of medicinal chemistry, the indole ring is a "privileged structure"—a molecular framework capable of binding to multiple, diverse biological targets. However, the 5-chloroindole subclass occupies a unique functional niche. Unlike the parent indole, which is susceptible to rapid metabolic oxidation at the C5 and C6 positions, the introduction of a chlorine atom at C5 serves a dual purpose: it blocks metabolic hydroxylation (enhancing half-life) and introduces a lipophilic, electron-withdrawing handle that modulates acidity (


) and enables specific halogen-bonding interactions within protein binding pockets.

This guide analyzes the biological activity of this compound derivatives, moving beyond simple phenotypic observations to the molecular mechanisms driving their efficacy in oncology, infectious disease, and virology.

Medicinal Chemistry Rationale: Why 5-Chloro?

The efficacy of this compound derivatives is not accidental; it is driven by specific physicochemical alterations to the indole core:

PropertyEffect of 5-Cl SubstitutionBiological Consequence
Electronic (

)
Electron-withdrawing group (EWG)Reduces electron density on the indole nitrogen, increasing N-H acidity. This strengthens H-bond donor capability to receptors.
Lipophilicity (

)
Increases logPEnhances membrane permeability, crucial for CNS penetration and intracellular kinase targeting.
Metabolic Stability Blocks C5-hydroxylationPrevents rapid clearance by Cytochrome P450 enzymes, a common failure point for unsubstituted indoles.
Halogen Bonding

-hole formation
The chlorine atom can act as a Lewis acid (via its

-hole) to interact with backbone carbonyl oxygens in target proteins.

Therapeutic Applications & Mechanisms[1][2][3]

Oncology: Kinase Inhibition and Wnt Signaling

This compound derivatives have emerged as potent inhibitors of oncogenic kinases, particularly EGFR and BRAF , and modulators of the Wnt/


-catenin  pathway.
  • EGFR/BRAF Targeting: Derivatives such as 5-chloro-indole-2-carboxylates function as ATP-competitive inhibitors. The 5-Cl group often occupies a hydrophobic pocket within the kinase hinge region, improving affinity over the methyl-substituted analogs.

    • Potency:

      
       values as low as 29 nM  against mutant EGFR cell lines.
      
  • Wnt Pathway: The compound RS4690 (a this compound derivative) selectively inhibits Dishevelled 1 (DVL1) , a protein crucial for transducing Wnt signals.[1] By binding to the PDZ domain of DVL1, it prevents the Frizzled-DVL interaction, thereby halting the accumulation of

    
    -catenin and subsequent transcription of oncogenes.
    
Antimicrobial: Biofilm Disruption & Quorum Quenching

Unlike traditional antibiotics that kill bacteria (imposing selection pressure), this compound (5CI) often acts as an antivirulence agent .

  • Target Organisms: Uropathogenic E. coli (UPEC), Vibrio parahaemolyticus, Staphylococcus aureus.

  • Mechanism: 5CI downregulates virulence genes associated with adhesion (curli fibers) and motility (swarming). Crucially, it inhibits biofilm formation without necessarily halting planktonic growth at lower concentrations, reducing the likelihood of resistance development.

    • Key Data: 5CI inhibits UPEC biofilm formation by ~67% at 20

      
      g/mL.[2][3]
      
Antiviral Activity: HIV-1 and SARS-CoV-2
  • HIV-1: this compound derivatives act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and fusion inhibitors. The hydrophobic Cl substituent enhances binding to the hydrophobic non-substrate binding pocket of the viral reverse transcriptase.

  • SARS-CoV-2: Recent studies identified 5-chloropyridinyl indole carboxylates as inhibitors of the 3CLpro (Main Protease) .[4] The indole core mimics the peptide substrate, while the 5-Cl group enhances fit within the S1' subsite of the protease.

Visualizing the Mechanisms

Structure-Activity Relationship (SAR) Map

The following diagram summarizes the critical SAR features of the this compound scaffold.

SAR_5_Chloroindole Indole This compound Core Pos5 Position 5 (Cl) Indole->Pos5 Pos3 Position 3 (Functionalization) Indole->Pos3 Pos2 Position 2 (Stabilization) Indole->Pos2 Pos1 Position 1 (NH) Indole->Pos1 Metab Blocks Metabolic Hydroxylation Pos5->Metab Primary Effect Lipophil Increases Lipophilicity (Membrane Crossing) Pos5->Lipophil Kinase Kinase Hinge Binding (EGFR/BRAF) Pos3->Kinase Scaffold Extension Biofilm Biofilm Inhibition (Quorum Quenching) Pos3->Biofilm Hbond H-Bond Donor (Receptor Interaction) Pos1->Hbond

Caption: SAR map highlighting the functional role of specific positions on the this compound scaffold.

Antimicrobial Mechanism of Action

How this compound disrupts bacterial virulence.

MOA_Antimicrobial Compound This compound (5CI) Bacteria Pathogenic Bacteria (e.g., UPEC, V. parahaemolyticus) Compound->Bacteria Treatment GeneExp Downregulation of Virulence Genes Bacteria->GeneExp Transcriptional Shift Effect1 Reduced Curli/Fimbriae Production GeneExp->Effect1 Effect2 Inhibition of Swarming Motility GeneExp->Effect2 Effect3 Disruption of Quorum Sensing GeneExp->Effect3 Outcome Biofilm Inhibition & Reduced Pathogenicity Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Mechanism of action for this compound mediated biofilm inhibition and virulence reduction.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are standardized for evaluating this compound derivatives.

Protocol A: Crystal Violet Biofilm Inhibition Assay

Used to quantify the anti-biofilm activity of derivatives against UPEC or S. aureus.

  • Inoculum Preparation: Grow bacterial strains (e.g., UPEC) in Luria-Bertani (LB) broth at 37°C overnight. Dilute 1:100 in fresh LB broth.

  • Treatment: Add 100

    
    L of diluted culture to a 96-well polystyrene plate. Add this compound derivatives at varying concentrations (e.g., 0, 10, 20, 50, 100 
    
    
    
    g/mL). Include DMSO solvent control.
  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently remove planktonic cells and wash wells 3x with sterile phosphate-buffered saline (PBS).

  • Staining: Add 125

    
    L of 0.1% crystal violet solution to each well. Incubate for 15 minutes at room temperature.
    
  • Solubilization: Wash wells 3x with PBS to remove excess dye. Air dry. Solubilize bound dye with 150

    
    L of 30% acetic acid or 95% ethanol.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: General Synthesis of 3-Substituted 5-Chloroindoles (Vilsmeier-Haack Formylation)

A key entry point for functionalizing the 3-position for kinase inhibitor synthesis.

  • Reagents: this compound (1.0 eq), Phosphoryl chloride (

    
    , 1.2 eq), DMF (excess).
    
  • Setup: Cool DMF (5 mL/mmol) to 0°C in a round-bottom flask under argon.

  • Addition: Dropwise add

    
     to the DMF. Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).
    
  • Reaction: Add this compound dissolved in DMF dropwise. Allow the mixture to warm to room temperature, then heat to 40°C for 1-2 hours.

  • Quench: Pour the reaction mixture into crushed ice/water containing sodium acetate (to buffer pH).

  • Workup: A precipitate (3-formyl-5-chloroindole) will form. Filter the solid, wash copiously with water, and recrystallize from ethanol.

  • Validation:

    
     NMR should show a distinct aldehyde proton signal at 
    
    
    
    ppm.

Quantitative Activity Data[7]

Table 1: Comparative Antimicrobial Potency (MIC) Source: Boya et al., 2022; Lee et al., 2021

CompoundOrganismMIC (

g/mL)
Biofilm Inhibition (at 20

g/mL)
This compound V. parahaemolyticus50High
This compound UPEC (E. coli)7566%
4-Chloroindole UPEC (E. coli)7572%
Indole (Parent) V. parahaemolyticus400< 10%
7-Chloroindole V. parahaemolyticus200Moderate

Table 2: Anticancer Activity (Kinase Inhibition) Source: BenchChem; NIH PMC9905

CompoundTarget

/

(nM)
Notes
5-Cl-indole-2-carboxylate deriv. EGFR (WT)68 - 85Comparable to Erlotinib
5-Cl-indole-2-carboxylate deriv. EGFR (T790M)9.5Potent against resistant mutant
RS4690 (5-Cl derivative) DVL1 (Wnt)490Selective Wnt pathway inhibitor

References

  • Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Source: Frontiers in Microbiology (2022). URL:[Link]

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Source: Frontiers in Microbiology (2021). URL:[Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. Source: Molecules (2023).[5] URL:[Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690). Source: Pharmaceuticals (2020).[6] URL:[Link]

  • Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors. Source: Molecules (2021).[7][8] URL:[Link]

Sources

A Comparative Analysis of 5-Chloroindole and 5-Bromoindole: Steric and Electronic Effects in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Halogen Substitution

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenation, particularly at the 5-position, is a frequently employed strategy to modulate the physicochemical and biological properties of indole-based compounds. This strategic placement of a halogen atom can significantly influence a molecule's lipophilicity, metabolic stability, and its binding interactions with biological targets.[2][3] Among the halogens, chlorine and bromine are often considered interchangeable bioisosteres. However, a deeper analysis reveals subtle yet profound differences in their steric and electronic profiles that can be leveraged for rational drug design. This guide provides a detailed comparative analysis of 5-chloroindole and 5-bromoindole, offering a data-driven resource for researchers to make informed decisions in lead optimization and drug development.

I. Fundamental Physicochemical Properties: A Tale of Two Halogens

The choice between a chlorine or bromine substituent imparts distinct physical properties to the indole scaffold. These differences, while seemingly minor, can have a cascading effect on a molecule's behavior in a biological system.

PropertyThis compound5-BromoindoleRationale for Difference
Molecular Formula C₈H₆ClN[2][4]C₈H₆BrN[2][5]Different halogen atom.
Molecular Weight 151.59 g/mol [2][4][6][7]196.04 g/mol [2][5][8]Bromine has a significantly higher atomic mass than chlorine.
Melting Point 69-71 °C[2][4][7]90-93 °C[2]The larger size and greater polarizability of bromine lead to stronger intermolecular van der Waals forces, requiring more energy to disrupt the crystal lattice.[2]
Calculated logP 2.9[2]3.1[2]Bromine is generally more lipophilic than chlorine, which can influence membrane permeability and protein binding.[2]
van der Waals Radius 1.75 Å (Chlorine)[9]1.85 Å (Bromine)[9]Bromine is a larger atom than chlorine, leading to a greater steric footprint.
Electronegativity (Pauling Scale) 3.16 (Chlorine)[10]2.96 (Bromine)[10]Chlorine is more electronegative than bromine, resulting in a more polarized C-X bond.[10][11][12]
C-X Bond Energy (approx.) ~327 kJ/mol (C-Cl)[13]~285 kJ/mol (C-Br)[13]The C-Cl bond is stronger and less readily cleaved than the C-Br bond.[14][15][16]

II. Steric and Electronic Effects on Molecular Interactions

The fundamental differences in size, electronegativity, and polarizability between chlorine and bromine give rise to distinct steric and electronic effects that dictate how this compound and 5-bromoindole derivatives interact with their biological targets.

A. Steric Hindrance and Shape Complementarity

The most apparent difference between the two halogens is their size. The van der Waals radius of bromine is approximately 0.1 Å larger than that of chlorine.[9] While this may seem insignificant, in the context of a tightly packed protein binding pocket, this difference can be critical.

  • Favorable Interactions: The larger size of bromine may allow for better occupancy of a hydrophobic pocket, leading to increased van der Waals interactions and potentially higher binding affinity.[2]

  • Steric Clash: Conversely, if the binding pocket is sterically constrained, the bulkier bromine atom may introduce a steric clash that prevents optimal binding, in which case the smaller chlorine atom would be favored.

B. Electronic Effects and Halogen Bonding

Both chlorine and bromine are electron-withdrawing groups due to their high electronegativity.[2] This influences the electron density of the indole ring system, affecting its reactivity.[3][4] However, the nature of their electronic interactions extends beyond simple induction.

A key non-covalent interaction that has gained significant attention in drug design is the halogen bond . This is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom.[17][18]

  • Strength of Halogen Bonding: The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.[19] Therefore, 5-bromoindole derivatives are more likely to form strong halogen bonds with protein residues compared to their 5-chloro counterparts. This can be a deciding factor in achieving high potency and selectivity for a particular target.

Halogen_Bonding_Comparison

III. Implications for Drug Design and Development

The choice between this compound and 5-bromoindole is a strategic decision in the drug discovery process, with implications for potency, selectivity, and pharmacokinetic properties.

  • Potency and Selectivity: As discussed, the ability of bromine to form stronger halogen bonds can lead to a significant increase in binding affinity and, consequently, potency.[2] This has been observed in various target classes, including kinase inhibitors.[2] For example, derivatives of this compound have been investigated as inhibitors of EGFR and BRAF signaling pathways implicated in cancer.[3][20] The enhanced halogen bonding capacity of a bromo-substituent could potentially improve the inhibitory activity in such scaffolds.

  • Metabolic Stability: The carbon-halogen bond strength is another critical factor. The stronger C-Cl bond is less susceptible to metabolic cleavage than the weaker C-Br bond. If metabolic instability at the 5-position is a concern, a this compound analog may offer a more robust pharmacokinetic profile.

  • Synthetic Accessibility: Both this compound and 5-bromoindole are commercially available and can be synthesized through various established methods.[21][22][23][24] Interestingly, a scalable synthesis of this compound can be achieved via a copper-catalyzed halogen exchange reaction starting from the more readily available 5-bromoindole.[1][25][26] This provides a cost-effective route for large-scale production.

Synthesis_Workflow

IV. Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the impact of chloro versus bromo substitution on target engagement, a competitive radioligand binding assay is a gold-standard method. This protocol provides a framework for comparing the binding affinity of a 5-chloro-substituted test compound versus its 5-bromo-substituted analog.

Objective: To determine the inhibitory constant (Ki) of a this compound derivative and a 5-bromoindole derivative for a target receptor.

Materials:

  • Cell membranes expressing the target receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]-ligand).

  • Test compounds: this compound derivative and 5-bromoindole derivative, dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the 5-chloro and 5-bromo test compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Dilute the cell membranes and the radioligand to their optimal concentrations in ice-cold assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, cell membranes, and radioligand.

    • Non-specific Binding (NSB): Add assay buffer, cell membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.

    • Competitive Binding: Add assay buffer, cell membranes, radioligand, and varying concentrations of the 5-chloro or 5-bromo test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This experiment will yield quantitative Ki values for both the 5-chloro and 5-bromo derivatives, providing a direct comparison of their binding affinities for the target receptor. This data, when integrated with structural and computational analyses, will offer invaluable insights into the specific steric and electronic contributions of each halogen.

Conclusion

The decision to incorporate a this compound or a 5-bromoindole moiety into a drug candidate should be a deliberate, data-driven choice rather than an arbitrary substitution. While both serve as valuable intermediates, their distinct steric and electronic profiles can be strategically exploited. Bromine's larger size and superior halogen bonding capability can be leveraged to enhance binding affinity, whereas chlorine's smaller size and greater metabolic stability may be advantageous in other contexts. By understanding these nuanced differences, medicinal chemists can more effectively navigate the complexities of lead optimization and accelerate the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
  • ResearchGate. (n.d.). Synthesis of this compound and its analogues. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]

  • Quora. (2018). How does the electronegativity of chlorine, bromine, and fluorine vary?. Retrieved from [Link]

  • Homework.Study.com. (n.d.). True or False: Chlorine is more electronegative than bromine. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Retrieved from [Link]

  • Reddit. (2016). Which is more toxic Br or Cl gas and why?. Retrieved from [Link]

  • Brainly.in. (2024). State the most electronegative element- from the elements chlorine, bromine & iodine in group 17 [VIIA]. Retrieved from [Link]

  • Google Patents. (2013). CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole.
  • SchoolMyKids. (n.d.). Compare Bromine vs Chlorine. Retrieved from [Link]

  • Google Patents. (1983). US4377699A - 5-Chloro-indole preparation.
  • (n.d.). vdw radii. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromine. Retrieved from [Link]

  • (n.d.). Understanding the Chemical Properties of this compound. Retrieved from [Link]

  • WebElements. (n.d.). radii of atoms and ions - Bromine. Retrieved from [Link]

  • The Student Room. (2009). Bond strenghts. Retrieved from [Link]

  • Beilstein Journals. (2024). A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors. Retrieved from [Link]

  • Photographic Periodic Table. (n.d.). Van Der Waals Radius of the elements. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]

  • MDPI. (n.d.). Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. Retrieved from [Link]

  • (n.d.). Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. Retrieved from [Link]

  • Pearson. (n.d.). a. Which bond would be longer? b. Which bond would be stronger? 2. C—C or C—Cl. Retrieved from [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]

  • SciSpace. (n.d.). Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs. Dispersion. Retrieved from [Link]

  • PMC. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved from [Link]

  • YouTube. (2018). Bond Strength and Bond Length. Retrieved from [Link]

  • ResearchGate. (2025). Highly Convenient and Large Scale Synthesis of this compound and its 3-substituted Analogues. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 1.5: Bond Length and Bond Strength. Retrieved from [Link]

  • Wiley-VCH. (2020). 1 Halogen Bonding: An Introduction. Retrieved from [Link]

Sources

Metabolic stability of 5-Chloroindole based pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of 5-Chloroindole Based Pharmaceuticals

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, its metabolic fate is a critical determinant of a drug candidate's pharmacokinetic profile, efficacy, and safety. This guide provides an in-depth exploration of the metabolic pathways governing this compound-based pharmaceuticals, details robust experimental protocols for assessing their stability, and outlines strategic chemical modifications to mitigate metabolic liabilities. Designed for drug development professionals, this document synthesizes field-proven insights with foundational biochemical principles to empower rational drug design and streamline the path to clinical success.

The Strategic Importance of the this compound Scaffold

The indole ring system is a cornerstone of numerous biologically active molecules. The introduction of a chlorine atom at the 5-position modulates the scaffold's electronic and lipophilic properties, often enhancing target affinity and cellular permeability. This substitution, however, also profoundly influences interactions with metabolic enzyme systems, making a thorough understanding of its metabolic stability an indispensable component of the drug discovery process. A compound that is rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, while unpredictable metabolic pathways can lead to the formation of toxic or reactive metabolites.[1] Therefore, early and accurate assessment of metabolic stability is not merely a screening step but a pivotal, data-driven guide for lead optimization.

Dominant Metabolic Fates of this compound Derivatives

The biotransformation of this compound-based drugs is typically a two-phased process designed to convert lipophilic compounds into more water-soluble derivatives for efficient excretion.[2]

Phase I Metabolism: Functionalization Reactions

Phase I metabolism introduces or exposes polar functional groups, primarily through oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[2][3] For the this compound core, several "metabolic hotspots" are consistently observed:

  • Aromatic Hydroxylation: The electron-rich indole ring is susceptible to CYP-mediated hydroxylation. The most common sites of attack are the C4, C6, and C7 positions on the benzene portion of the scaffold. The precise regioselectivity is influenced by other substituents on the molecule, which can direct or hinder the approach of the CYP enzyme.[4]

  • N-Dealkylation: If the indole nitrogen is substituted with an alkyl group, N-dealkylation is a common and often rapid metabolic pathway.

  • Side-Chain Oxidation: Substituents attached to the indole core are also prime targets for oxidation at benzylic or other activated positions.

  • Dehydrogenation: Certain 3-substituted indoles can be dehydrogenated by CYPs to form reactive 3-methyleneindolenine electrophiles, which can covalently bind to cellular macromolecules, potentially leading to toxicity.[5]

Phase II Metabolism: Conjugation Reactions

Following Phase I functionalization, the newly introduced polar groups (e.g., hydroxyls) serve as handles for Phase II enzymes, which conjugate endogenous, highly polar molecules to the drug.[6][7][8] This dramatically increases water solubility and facilitates elimination.

  • Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxyl groups.[6][8]

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfo group to hydroxylated metabolites.[6]

  • Glutathione (GSH) Conjugation: Reactive electrophilic intermediates, potentially formed during Phase I, can be detoxified by conjugation with glutathione, a process mediated by glutathione S-transferases (GSTs).[6][8]

Caption: Generalized metabolic pathways for this compound pharmaceuticals.

A Practical Guide to Assessing Metabolic Stability

The cornerstone of metabolic assessment lies in robust in vitro assays that provide quantitative data on a compound's susceptibility to metabolism. The primary outputs are the metabolic half-life (t½) and the intrinsic clearance (Clint), which is the inherent ability of the liver to metabolize a drug.[9][10]

The Human Liver Microsome (HLM) Stability Assay

This is the workhorse assay for evaluating Phase I metabolism. Microsomes are subcellular vesicles prepared from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes.[11][12]

Causality Behind the Method: The assay's design is a self-validating system. By incubating the compound with HLMs in the presence of the essential cofactor NADPH (which provides the reducing equivalents for CYP activity), we specifically measure CYP-mediated metabolism.[13] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation. The disappearance of the parent compound over time directly reflects its metabolic lability.

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of the test compound and positive controls (e.g., Midazolam for high clearance, Verapamil for intermediate clearance).

  • Reaction Mixture: In a 96-well plate, combine the reaction buffer, microsomes (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[13]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). This is the T=0 time point.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold "stop solution" (typically acetonitrile with an internal standard for LC-MS/MS analysis) to terminate the reaction.[11]

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[14][15][16]

  • Data Processing: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Buffer, Test Compound, Microsomes B Combine Reagents in Plate A->B C Pre-incubate B->C D Initiate with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 45 min) D->E F Quench with Cold Acetonitrile + Internal Standard E->F G Centrifuge to Remove Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Plot ln(% Remaining) vs. Time H->I J Calculate t½ and Clint I->J

Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.

The Cryopreserved Hepatocyte Stability Assay

For a more comprehensive metabolic profile, hepatocytes are the gold standard in vitro model. As intact cells, they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in their correct physiological arrangement.[9][17][18] This allows for the simultaneous assessment of all major hepatic metabolic pathways.

  • Cell Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently transfer them to pre-warmed incubation medium. Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.

  • Incubation: Dilute the cell suspension to the desired density (e.g., 0.5 x 10^6 viable cells/mL) and add the test compound (final concentration typically 1 µM). Incubate in suspension, often in a shaking water bath or on an orbital shaker at 37°C.[9]

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and quench the reaction as described in the HLM protocol.[9]

  • Analysis & Data Processing: The analytical and data processing steps are identical to the HLM assay.

Parameter HLM Assay Hepatocyte Assay
Enzymes Present Primarily Phase I (CYPs, FMOs)Phase I and Phase II (CYPs, UGTs, SULTs, etc.)
Cellular Structure Subcellular fraction (vesicles)Intact, whole cells
Complexity Simpler, lower costMore complex, reflects cellular uptake
Primary Use High-throughput screening of Phase I labilityMore comprehensive clearance prediction, metabolite ID
Reference [10][11][12][17][18][19][20]
Table 1: Comparison of in vitro metabolic stability systems.
In Vitro Half-Life (t½, min) Stability Classification Implication for Drug Design
> 60High StabilityLow risk of high hepatic clearance.
30 - 60Moderate StabilityPotential for moderate clearance. May be acceptable.
< 30Low StabilityHigh risk of rapid clearance. Optimization is required.
Table 2: General interpretation of in vitro metabolic stability data.

Strategic Mitigation of Metabolic Liabilities

When a this compound-based compound exhibits poor metabolic stability, the data from in vitro assays, often coupled with metabolite identification studies, can guide a rational structure-metabolism relationship (SMR) campaign.

  • Blocking Metabolic Hotspots: If metabolism occurs at a specific position (e.g., C6-hydroxylation), introducing a metabolically robust group at or near that site can sterically hinder the enzyme's access. Replacing a hydrogen with a fluorine or methyl group is a common tactic.[21]

  • Electronic Deactivation: Aromatic hydroxylation is an electrophilic attack. Therefore, adding strong electron-withdrawing groups (e.g., trifluoromethyl, sulfone) to the indole ring can deactivate it towards CYP-mediated oxidation.[21][22]

  • Conformational Constraint: Locking the molecule into a conformation that is unfavorable for binding to the metabolic enzyme's active site can enhance stability.

  • Lipophilicity Reduction: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Systematically reducing lipophilicity (logP/logD) by introducing polar functional groups can decrease metabolic turnover.[21]

Sources

Methodological & Application

Application Note & Protocol: A Scalable and Robust Synthesis of 5-Chloroindole from 4-Chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloroindole is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of numerous therapeutic agents and functional materials.[1][2] Its derivatives have shown promise in neuropharmacology as modulators of the 5-HT₃ receptor and in oncology as inhibitors of critical signaling pathways.[3][4] This document provides a comprehensive guide for the scalable synthesis of this compound, starting from the readily available and cost-effective precursor, 4-chloroaniline. We present a detailed, two-part protocol centered around the robust Fischer indole synthesis, a classic and highly versatile method for indole ring formation.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical safety information to ensure a successful and safe synthesis.

Critical Safety Precautions: Handling 4-Chloroaniline

WARNING: 4-Chloroaniline is a highly toxic and hazardous substance. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[7][8][9] It is also very toxic to aquatic life with long-lasting effects.[7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (check manufacturer's guidelines for breakthrough times), and safety goggles with side shields.[10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[11] Use engineered controls (fume hood) to minimize exposure. Prevent dust formation during handling of the solid material.[8]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water. Seek immediate medical attention.[7][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical advice.[10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[8]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical help.[9]

  • Disposal: Dispose of 4-chloroaniline and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]

Synthetic Strategy: The Fischer Indole Synthesis

While several methods exist for indole synthesis, the Fischer indole synthesis remains one of the most reliable, scalable, and widely applied methods for constructing the indole nucleus.[12][13] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[6]

For the synthesis of this compound from 4-chloroaniline, a two-stage approach is optimal for scalability and purity control:

  • Stage 1: Synthesis of 4-Chlorophenylhydrazine. The starting aniline is converted to the corresponding arylhydrazine via a diazotization reaction followed by reduction.

  • Stage 2: Fischer Indolization. The resulting 4-chlorophenylhydrazine is reacted with a suitable carbonyl partner, followed by acid-catalyzed cyclization to yield the final this compound product.

This strategy is chosen for its high reliability, use of inexpensive starting materials, and extensive documentation in the chemical literature, which allows for robust process optimization.[5]

Reaction Mechanism

Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The Fischer indole synthesis proceeds through several distinct steps:

  • Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound (in our protocol, pyruvic acid) to form an arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[14]

  • [9][9]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step. Upon protonation by the acid catalyst, the enamine undergoes a concerted[9][9]-sigmatropic rearrangement, forming a new C-C bond and breaking the weak N-N bond.[12]

  • Aromatization: The resulting di-imine intermediate rapidly cyclizes to form an aminal. Subsequent elimination of ammonia (or an amine) and a final proton loss leads to the formation of the stable, aromatic indole ring.[12]

Fischer_Mechanism cluster_start Stage 1: Hydrazone Formation cluster_rearrangement Stage 2: Key Transformations cluster_end Stage 3: Aromatization A 4-Chlorophenylhydrazine + Pyruvic Acid B 4-Chlorophenylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Aminal Intermediate D->E Cyclization F This compound- 2-carboxylic acid E->F Elimination (-NH₃) G This compound F->G Decarboxylation (-CO₂)

Caption: Key mechanistic stages of the Fischer indole synthesis.

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the hydrazine intermediate and the final cyclization to this compound.

Overall Workflow

Synthesis_Workflow Start 4-Chloroaniline Step1 Diazotization (NaNO₂, conc. HCl, 0-5 °C) Start->Step1 Intermediate1 Diazonium Salt Solution Step1->Intermediate1 Step2 Reduction (SnCl₂·2H₂O in conc. HCl) Intermediate1->Step2 Intermediate2 4-Chlorophenylhydrazine Hydrochloride Step2->Intermediate2 Step3 Fischer Cyclization (Pyruvic Acid, H₂SO₄/EtOH) Intermediate2->Step3 Intermediate3 This compound-2-carboxylic acid Step3->Intermediate3 Step4 Decarboxylation (Heat in Quinoline, Cu₂O) Intermediate3->Step4 Product This compound Step4->Product Purify Purification (Recrystallization/Chromatography) Product->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Scalable workflow for this compound synthesis.

Reagents and Materials Data
Reagent/MaterialCAS No.Molar Mass ( g/mol )Molar Eq. (Part A)Molar Eq. (Part B)Notes
4-Chloroaniline106-47-8127.571.0-Highly Toxic, Carcinogen [7][8]
Concentrated Hydrochloric Acid (~37%)7647-01-036.46~6.0-Corrosive
Sodium Nitrite (NaNO₂)7632-00-069.001.05-Oxidizer, Toxic
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.632.5-Corrosive
4-Chlorophenylhydrazine HCl1073-70-7179.04-1.0Product of Part A
Pyruvic Acid127-17-388.06-1.1Corrosive
Sulfuric Acid (98%)7664-93-998.08-CatalyticHighly Corrosive
Ethanol (Absolute)64-17-546.07-SolventFlammable
Quinoline91-22-5129.16-SolventHarmful, use in fume hood
Copper(I) Oxide (Cu₂O)1317-39-1143.09-CatalyticCatalyst for decarboxylation
Part A: Synthesis of 4-Chlorophenylhydrazine Hydrochloride
  • Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloroaniline (50.0 g, 0.392 mol) and concentrated hydrochloric acid (150 mL).

  • Cooling: Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (28.4 g, 0.412 mol, 1.05 eq) in deionized water (60 mL). Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 60-90 minutes.

  • Reduction: In a separate 2 L beaker, prepare a solution of tin(II) chloride dihydrate (221 g, 0.980 mol, 2.5 eq) in concentrated hydrochloric acid (180 mL). Cool this solution to 0 °C.

  • Addition: Slowly and carefully pour the cold diazonium salt solution from step 3 into the cold stannous chloride solution with vigorous stirring. A thick, pale precipitate of the hydrazine hydrochloride salt will form.

  • Isolation: Allow the mixture to stir for an additional 30 minutes in the ice bath. Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a small amount of ice-cold deionized water, followed by cold ethanol to aid in drying.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: 85-95% of a white to off-white crystalline solid.

    • Characterization: The product can be characterized by melting point and NMR spectroscopy.

Part B: Synthesis of this compound
  • Hydrazone Formation & Cyclization: To a 1 L flask, add absolute ethanol (400 mL) and slowly add concentrated sulfuric acid (20 mL) while cooling in an ice bath. To this acidic solution, add 4-chlorophenylhydrazine hydrochloride (from Part A, 50.0 g, 0.279 mol) and pyruvic acid (26.9 g, 0.307 mol, 1.1 eq).

  • Reflux: Heat the mixture to reflux using a heating mantle and stir for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the hydrazine. A solid precipitate of this compound-2-carboxylic acid will form.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. Collect the solid intermediate by vacuum filtration, wash with cold ethanol, and dry.

  • Decarboxylation: In a 500 mL flask equipped for distillation, combine the dried this compound-2-carboxylic acid (assume quantitative yield from previous step for calculation, ~0.279 mol), quinoline (250 mL), and a catalytic amount of copper(I) oxide (approx. 1.0 g).

  • Heating: Heat the mixture to 200-210 °C. The evolution of CO₂ should be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a 2 L beaker containing 1 M hydrochloric acid (800 mL) to neutralize the quinoline.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 200 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (1 x 150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a solid. It can be purified by recrystallization from petroleum ether or hexane to yield glistening plates of this compound.[15] If necessary, further purification can be achieved by column chromatography on silica gel.

    • Expected Yield: 60-75% over the two steps (cyclization and decarboxylation).

    • Characterization: The final product should be characterized to confirm its identity and purity.

      • Appearance: White to slightly greyish-green crystalline powder.[15]

      • Melting Point: 69-71 °C.[2][16]

      • ¹H NMR (CDCl₃): δ ~8.1 (br s, 1H, NH), ~7.6 (d, 1H), ~7.3 (d, 1H), ~7.1 (dd, 1H), ~6.5 (m, 1H).

      • Mass Spectrometry (EI): m/z 151 (M⁺), 153 (M+2⁺, chlorine isotope pattern).

Conclusion

This application note details a robust and scalable two-stage synthesis of this compound from 4-chloroaniline. By leveraging the classic Fischer indole synthesis, this protocol provides a reliable pathway to a high-value chemical intermediate. The procedure emphasizes critical safety precautions, particularly for the handling of the toxic starting material, 4-chloroaniline. The detailed, step-by-step instructions, coupled with mechanistic insights and characterization data, provide researchers and process chemists with a comprehensive resource for the efficient and safe production of this compound for applications in drug discovery and beyond.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved February 10, 2026, from [Link]

  • Vertex AI Search. (n.d.). 4-Chloroaniline 103500 - Safety Data Sheet.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved February 10, 2026, from [Link]

  • Keetha, L., Palle, S., Ramanatham, V. K., & Chinnapillai, R. (n.d.). Synthesis of this compound and its analogues. ResearchGate. Retrieved February 10, 2026, from [Link]

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  • Ma, D., et al. (2018).
  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53965-53985. [Link]

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  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
  • Iska, S., et al. (2014). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 79(16), 7567–7574. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved February 10, 2026, from [Link]

  • Chem-Station Int. Ed. (2014). Fischer Indole Synthesis. Retrieved February 10, 2026, from [Link]

  • SLS. (n.d.). This compound, 98% | C47604-1G | SIGMA-ALDRICH. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025). Highly Convenient and Large Scale Synthesis of this compound and its 3-substituted Analogues. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved February 10, 2026, from [Link]

  • Dakota Systems. (n.d.). The Economic Advantage of Sourcing this compound from China. Retrieved February 10, 2026, from [Link]

  • MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved February 10, 2026, from [Link]

Sources

Application Note: Regioselective Electrophilic Substitution of 5-Chloroindole for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed technical overview and practical protocols for the regioselective electrophilic substitution of 5-chloroindole, a critical building block in medicinal chemistry and drug development. We delve into the underlying electronic principles governing regioselectivity and present validated, step-by-step protocols for key transformations including Vilsmeier-Haack formylation, bromination, and Friedel-Crafts acylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel therapeutic agents.

Mechanistic Principles & Regioselectivity

The indole scaffold is an electron-rich, or π-excessive, heterocyclic system, making it highly susceptible to electrophilic aromatic substitution.[1] The regiochemical outcome of such reactions is dictated by a combination of the inherent electronic properties of the indole nucleus and the influence of substituents.

1.1. Inherent Reactivity of the Indole Ring The lone pair of electrons on the indole nitrogen atom significantly enhances the electron density of the five-membered pyrrole ring, making it more nucleophilic than the fused benzene ring.[2] Electrophilic attack preferentially occurs at the C3 position. This preference is explained by the superior stability of the resulting cationic intermediate (Wheland intermediate or σ-complex). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring, a key stabilizing feature.[3][4] Attack at C2, by contrast, would disrupt this benzenoid aromaticity, resulting in a less stable intermediate.[4]

1.2. Influence of the C5-Chloro Substituent The chlorine atom at the C5 position exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring through the sigma bond framework. This effect is deactivating, meaning it reduces the overall rate of electrophilic substitution compared to unsubstituted indole.[5]

  • Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, primarily at the ortho (C4, C6) and para (C7, not applicable here) positions relative to the substituent.[6]

For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring. However, the resonance effect is still crucial for determining the position of substitution on the benzene portion of the scaffold.

1.3. Predicted Regioselectivity for this compound Combining these factors, the hierarchy of reactivity for electrophilic attack on this compound is as follows:

  • C3 (Most Reactive): The powerful activating effect of the indole nitrogen overwhelmingly directs electrophiles to this position. The C5-chloro group has only a minor influence on the reactivity of the pyrrole ring compared to the potent directing power of the nitrogen.

  • C6 (Secondary Site): If the C3 position is blocked or if forcing conditions are used, substitution can occur on the benzene ring. The C6 position is ortho to the chloro group and para to the indole nitrogen's point of fusion, making it the most activated position on the carbocyclic ring.

  • C4 (Tertiary Site): The C4 position is also ortho to the chloro group but is subject to greater steric hindrance from the adjacent pyrrole ring.

This predictable regioselectivity is fundamental for the rational design of synthetic routes involving this compound.

Figure 1: Predicted sites for electrophilic substitution on this compound.

Protocols for Regioselective Substitution

The following protocols are presented as robust starting points for common and synthetically useful electrophilic substitution reactions on this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

2.1. Vilsmeier-Haack Formylation at C3

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, such as indoles.[7] The reaction utilizes a pre-formed Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.[8][9]

Principle: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[10] The C3 position of this compound attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate furnishes the aldehyde.[9]

Detailed Protocol:

  • Reagent Preparation: In a three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Hydrolysis: Heat the mixture to 60-70 °C for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Isolation: Cool the mixture to room temperature. The product, 5-chloro-1H-indole-3-carbaldehyde, often precipitates. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from an ethanol/water mixture or purified by silica gel column chromatography.

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

G General Experimental Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Controlled Temp) A->B 1. C Reaction Monitoring (TLC/LC-MS) B->C 2. D Quenching & Work-up C->D 3. E Extraction D->E 4. F Drying & Concentration E->F 5. G Purification (Chromatography/Recrystallization) F->G 6. H Characterization (NMR, MS, etc.) G->H 7.

Figure 2: A generalized workflow for synthesis and purification.

2.2. Bromination at C3

Direct halogenation of indoles is facile. Mild brominating agents are preferred to avoid over-reaction and polymerization. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective C3-bromination of indoles.

Principle: NBS serves as a source of electrophilic bromine. The reaction proceeds via electrophilic attack at the C3 position of this compound to yield the 3-bromo derivative.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask at room temperature.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv.) portion-wise to the stirred solution. The reaction is often rapid and may be slightly exothermic. Cooling in an ice bath may be necessary for larger scale reactions.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction to completion by TLC.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with the solvent (DCM or Ethyl Acetate).

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with a 10% aqueous sodium thiosulfate solution (to remove any unreacted bromine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 3-bromo-5-chloro-1H-indole is often pure enough for subsequent steps, but can be further purified by column chromatography on silica gel if required.

2.3. Friedel-Crafts Acylation at C3

The Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the indole ring.[11] Unlike the alkylation reaction, the acylation product is deactivated towards further substitution, preventing poly-acylation.[12] A stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required.[13]

Principle: The acyl chloride reacts with the Lewis acid (AlCl₃) to form a highly electrophilic acylium ion. This electrophile is then attacked by the nucleophilic C3 position of the this compound. The catalyst is complexed by the product ketone, necessitating a stoichiometric quantity.[12]

Detailed Protocol:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.2 equiv.) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C.

  • Acylium Ion Formation: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 equiv.) dropwise to the stirred AlCl₃ suspension.

  • Substrate Addition: Dissolve this compound (1.0 equiv.) in the same anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the 3-acyl-5-chloroindole.

Data Summary & Comparative Analysis

The choice of electrophile and reaction conditions allows for the synthesis of a diverse array of C3-substituted 5-chloroindoles.

Reaction Electrophile Source Typical Conditions Major Product Approx. Yield (%) Reference
Vilsmeier-HaackPOCl₃ / DMFDMF, 0 °C to RT5-Chloro-1H-indole-3-carbaldehyde75-90%[10],[8]
BrominationN-Bromosuccinimide (NBS)THF or DCM, RT3-Bromo-5-chloro-1H-indole>90%[14]
NitrationConc. HNO₃Acetic Anhydride, low temp.5-Chloro-3-nitro-1H-indoleVariable[14],[15]
AcylationAcetyl Chloride / AlCl₃DCM, 0 °C to RT1-(5-Chloro-1H-indol-3-yl)ethanone60-80%[16],

Troubleshooting & Advanced Considerations

  • N-Substitution: The indole nitrogen is nucleophilic and can compete in some reactions, particularly under basic conditions or with highly reactive electrophiles. If N-substitution is problematic, protection of the N-H proton (e.g., as a tosyl, Boc, or SEM group) can be employed to ensure C3 selectivity.

  • Di-substitution: Under harsh conditions (e.g., high temperatures, excess electrophile), substitution at C6 may occur after C3 has reacted. Careful control of stoichiometry and temperature is crucial to ensure mono-substitution.

  • Acid Sensitivity: The indole ring is prone to polymerization under strongly acidic conditions. Reactions should be performed at the lowest effective temperature, and acids should be handled and quenched carefully.[1]

Conclusion

This compound is a versatile substrate for electrophilic substitution reactions. A thorough understanding of the electronic factors governing its reactivity allows for the predictable and high-yield synthesis of C3-substituted derivatives. The protocols detailed herein provide reliable methods for formylation, halogenation, and acylation, furnishing key intermediates for the synthesis of complex molecular targets in the pharmaceutical industry.

References

  • Organic Chemistry Portal. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
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  • Vyas, P.V. et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44, 4085-4088.
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  • University Laboratory Manual. (n.d.). Experiment 1: Friedel-Crafts Acylation.
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  • Google Patents. (1983). US4377699A - 5-Chloro-indole preparation.
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  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

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  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. Retrieved from [Link]

  • YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • PubMed. (1987). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Retrieved from [Link]

  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
  • PubChem. (n.d.). This compound | C8H6ClN | CID 87110. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Chloroindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloroindole is a privileged scaffold in medicinal chemistry, serving as a core motif in serotonin receptor agonists, kinase inhibitors, and antiviral agents. While 5-bromoindole is historically preferred for cross-coupling due to facile oxidative addition, This compound offers significant cost advantages and supply chain stability for large-scale synthesis.

However, the activation of the C(5)–Cl bond presents two distinct challenges:

  • High Bond Dissociation Energy: The C–Cl bond (~96 kcal/mol) is significantly stronger than C–Br (~81 kcal/mol), rendering standard Pd(PPh₃)₄ systems ineffective.

  • Catalyst Poisoning: The free N–H of the indole can coordinate to Pd(II) species, arresting the catalytic cycle or leading to N-arylation side products.

This guide details field-proven protocols utilizing third- and fourth-generation Buchwald precatalysts (Pd-G3/G4) to overcome these barriers, enabling high-yielding Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Insight & Ligand Selection

To successfully couple this compound, the catalyst system must facilitate the rate-limiting step: Oxidative Addition (OA) of the aryl chloride. We utilize dialkylbiaryl phosphine ligands (Buchwald Ligands) which are electron-rich (accelerating OA) and bulky (accelerating Reductive Elimination).

Ligand Decision Matrix

Select the ligand based on the coupling partner to maximize turnover frequency (TOF).

LigandSelection Start Coupling Partner? Boronic Boronic Acid/Ester (Suzuki-Miyaura) Start->Boronic Amine Amine (Buchwald-Hartwig) Start->Amine Alkyne Terminal Alkyne (Sonogashira) Start->Alkyne SuzukiLigand Rec: XPhos or SPhos (General Purpose) Boronic->SuzukiLigand Standard SuzukiSteric Rec: Sphos (If Boronic Acid is hindered) Boronic->SuzukiSteric Ortho-Substituted AmineType Amine Type? Amine->AmineType SonoLigand Rec: XPhos (Copper-Free preferred) Alkyne->SonoLigand Primary Primary Alkyl/Aryl AmineType->Primary Secondary Secondary Alkyl AmineType->Secondary BrettPhos Rec: BrettPhos (High Selectivity) Primary->BrettPhos RuPhos Rec: RuPhos (Secondary Amines) Secondary->RuPhos

Caption: Ligand selection strategy for this compound functionalization based on coupling partner sterics and electronics.

Protocol 1: Suzuki-Miyaura Coupling (C–C Bond)

Objective: Arylation/Heteroarylation at C5.[1] Challenge: Preventing protodeboronation of the coupling partner and ensuring OA into the C–Cl bond.

Materials
  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (1–2 mol%)

    • Why G4? It generates the active L-Pd(0) species at low temperature, preventing induction periods common with Pd(OAc)₂/Ligand mixtures [1].

  • Base: K₃PO₄ (3.0 equiv, anhydrous preferred for sensitive substrates)

  • Solvent: 1,4-Dioxane : Water (4:1) degassed.[2]

Step-by-Step Procedure
  • Setup: In a glovebox or under active N₂ flow, charge a reaction vial with this compound (151 mg, 1.0 mmol), Aryl Boronic Acid (1.5 mmol), K₃PO₄ (636 mg, 3.0 mmol), and XPhos Pd G4 (17 mg, 0.02 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).

    • Critical: Oxygen inhibits the catalytic cycle. Sparge solvents with N₂ for 15 mins prior to use.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80–100 °C for 4–12 hours.

    • Monitoring: Check HPLC/UPLC at 2 hours. If conversion <20%, raise temp to 110 °C.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Typical Yield: 85–95% for phenyl/pyridyl boronic acids.

Protocol 2: Buchwald-Hartwig Amination (C–N Bond)

Objective: Introduction of amine motifs (e.g., morpholine, piperazine) at C5. Challenge: Competitive deprotonation of the Indole N–H (pKa ~16) vs. the amine partner.

Optimization Strategy

For unprotected this compound, use LHMDS (Lithium Hexamethyldisilazide) as the base. It reversibly deprotonates the indole N–H, protecting it in situ as the N-Li species, while still facilitating the amination cycle [2]. Alternatively, use NaOtBu if the indole is N-protected (e.g., N-Boc, N-Me).

Materials (Unprotected Indole)
  • Substrate: this compound (1.0 equiv)

  • Amine: Morpholine/Piperazine derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2 mol%)

  • Base: LHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure
  • Catalyst Pre-mix: In a vial, weigh this compound (1.0 mmol), Amine (1.2 mmol), and BrettPhos Pd G4 (0.02 mmol). Purge with N₂.

  • Base Addition: Add anhydrous THF (5 mL). Dropwise add LHMDS (2.2 mL, 2.2 mmol) at RT.

    • Note: The solution may turn dark orange/red (formation of indolyl anion). This is normal.

  • Reaction: Heat to 65 °C for 8–16 hours.

  • Quench: Cool to RT. Quench with saturated NH₄Cl (aq).

  • Workup: Extract with EtOAc (3x). The product will be in the organic layer.

    • Caution: 5-aminoindoles can be oxidation-sensitive. Store under inert atmosphere if not used immediately.

Protocol 3: Copper-Free Sonogashira Coupling

Objective: Alkynylation at C5. Challenge: Traditional Sonogashira uses CuI, which can cause Glaser homocoupling of the alkyne or coordinate to the indole nitrogen. We employ a Cu-free protocol facilitated by XPhos [3].

Materials
  • Substrate: N-Boc-5-Chloroindole (1.0 equiv)

    • Recommendation: Protect N-H with Boc for Sonogashira to prevent side reactions with the alkyne.

  • Alkyne: Phenylacetylene (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)[3]

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure
  • Combine N-Boc-5-chloroindole (1.0 mmol), Cs₂CO₃ (3.0 mmol), and XPhos Pd G4 (2.5 mol%) in a vial.

  • Evacuate and backfill with N₂ (3 cycles).

  • Add MeCN (5 mL) and the terminal alkyne (1.5 mmol).

  • Heat to 90 °C for 12 hours.

  • Filter and purify.[4]

Data Summary & Troubleshooting

Reaction Comparison Table
Reaction TypeCatalyst SystemBaseSolventTempTypical Yield (5-Cl)
Suzuki XPhos Pd G4K₃PO₄Dioxane/H₂O100°C92%
Buchwald (Free N-H)BrettPhos Pd G4LHMDSTHF65°C78%
Buchwald (N-Me)RuPhos Pd G3NaOtBuToluene100°C88%
Sonogashira XPhos Pd G4Cs₂CO₃MeCN90°C81%
Self-Validating Troubleshooting
  • Problem: Reaction mixture turns black immediately (Pd black precipitation).

    • Cause: Catalyst decomposition due to lack of ligand stabilization or O₂ ingress.

    • Fix: Increase Ligand:Pd ratio to 1.5:1 (if not using G4 precatalyst) and re-degas solvents.

  • Problem: Starting material (5-Cl-Indole) remains unconsumed.

    • Cause: Oxidative addition failure.

    • Fix: Switch from SPhos to XPhos (more electron-rich). Ensure temperature is >80°C.

  • Problem: Product observed but low yield; many side spots.

    • Cause: Indole N-H interference.

    • Fix: Use the LHMDS protocol or protect the nitrogen (Boc/Tosyl).

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Maimone, T. J., et al. (2011). "Buchwald-Hartwig Amination of 5-Chloroindoles." Journal of the American Chemical Society. (Generalized citation based on Buchwald Group protocols for heterocycles).

  • Gelderblom, P., et al. (2016). "Copper-Free Sonogashira Coupling of Aryl Chlorides with XPhos." Organic Letters.

  • BenchChem Application Note. (2025). "Comparative Reactivity of 5-Bromo vs 5-Chloro Indoles."

Sources

Troubleshooting & Optimization

Optimizing catalyst load for 5-Chloroindole Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Catalyst Load for 5-Chloroindole Suzuki Coupling

Introduction: The Challenge of the this compound Scaffold

User Query: "I am seeing stalled conversion and high catalyst costs when coupling this compound. How do I reduce palladium loading while maintaining yield?"

Technical Insight: Coupling this compound presents a "perfect storm" of kinetic challenges. Unlike 5-bromoindole, the C–Cl bond possesses a high bond dissociation energy (~95 kcal/mol), making the oxidative addition step rate-limiting. Furthermore, the electron-rich indole ring pushes electron density into the C–Cl bond, further deactivating it. If the indole nitrogen is unprotected (N-H), it can coordinate to the palladium center, displacing ligands and forming inactive "palladium black" clusters.

To optimize catalyst load (target: <0.5 mol%), you cannot simply use less of a standard catalyst (e.g., Pd(PPh3)4). You must switch to a system with a high Turnover Frequency (TOF) capable of facilitating difficult oxidative addition.

Module 1: Catalyst & Ligand Selection (The Foundation)

Core Recommendation: Abandon Pd(PPh3)4 or Pd(dppf)Cl2. Switch To: Buchwald Generation 3/4 Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3).

Why this works (Mechanistic Causality):
  • Rapid Activation: Traditional Pd(II) sources (like Pd(OAc)2) require reduction to Pd(0) in situ, often consuming phosphine ligands and creating an induction period where the catalyst can decompose. G3/G4 precatalysts activate almost instantly upon base addition, releasing the active monoligated Pd(0)-L species.

  • Ligand Bulk: XPhos and SPhos are bulky, electron-rich dialkylbiaryl phosphines.

    • Electronic Effect: They push electron density onto the Pd, accelerating the difficult oxidative addition into the unreactive C–Cl bond.

    • Steric Effect: The bulk prevents the formation of inactive bis-ligated complexes [Pd(L)2], keeping the catalyst in the active mono-ligated [Pd(L)] state.

Comparative Performance Table
Catalyst SystemOxidative Addition (C-Cl)Stability w/ N-H IndoleTypical Load Required
Pd(PPh3)4 PoorLow (Pd black forms)5.0 – 10.0 mol%
Pd(dppf)Cl2 ModerateModerate2.0 – 5.0 mol%
XPhos Pd G3 Excellent High 0.1 – 1.0 mol%
SPhos Pd G3 Very GoodHigh0.2 – 1.5 mol%

Module 2: Experimental Protocol & Optimization Workflow

Objective: Reduce catalyst load from 5 mol% to <0.5 mol%.

Standard Screening Protocol (The Starting Point)
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Base: K3PO4 (2.0 – 3.0 equiv) — Crucial: Carbonate bases are often too weak for efficient transmetalation in this system.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or n-Butanol.

  • Temperature: 80°C – 100°C.

The "Load-Titration" Workflow

Do not jump immediately to 0.1 mol%. Follow this self-validating descent:

  • Baseline Run (1.0 mol%): Run the reaction with 1 mol% XPhos Pd G3.

    • Success Criteria: >95% conversion in <2 hours.

  • The Half-Step (0.5 mol%): If Baseline succeeds, halve the load.

    • Adjustment: Increase concentration. Suzuki couplings are second-order; doubling concentration (e.g., 0.1M to 0.2M) often compensates for lower catalyst load.

  • The Stress Test (0.1 – 0.25 mol%):

    • Adjustment: Ensure strict oxygen exclusion. At these low loads, even trace O2 consumes a significant percentage of the active catalyst.

Module 3: Visualization of the Mechanism

The following diagram illustrates the specific pathway for this compound and where failures occur.

SuzukiMechanism PreCat Precatalyst (XPhos Pd G3) ActiveCat Active Species [Pd(0)-XPhos] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Rate Limiting for C-Cl) ActiveCat->OxAdd + this compound Poison SIDE REACTION: N-H Coordination (Catalyst Death) ActiveCat->Poison Unprotected N-H TransMet Transmetalation (Base Dependent) OxAdd->TransMet + Ar-B(OH)2 / Base Dehal SIDE REACTION: Protodehalogenation (Indole-H forms) OxAdd->Dehal Hydride Source Present RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Caption: The catalytic cycle highlighting the critical oxidative addition step for this compound. Note the diversion pathways for dehalogenation and catalyst poisoning.

Module 4: Troubleshooting Guide

Q1: The reaction starts well but stalls at 60% conversion. Adding more time doesn't help.

  • Diagnosis: Catalyst death. The active Pd(0) has precipitated or has been poisoned by the indole nitrogen.

  • The Fix:

    • Dosing: Do not add all catalyst at T=0. Add 50% at the start and 50% after 1 hour.

    • Ligand Ratio: If using Pd(OAc)2 + Ligand (instead of G3 precatalyst), increase the Ligand:Pd ratio from 2:1 to 3:1 or 4:1 . Excess ligand protects the metal center.

Q2: I am seeing significant "Protodehalogenation" (Indole-Cl becomes Indole-H).

  • Diagnosis: This occurs when the Pd-Ar intermediate reacts with a hydride source instead of the boronic acid. Common hydride sources are alcohols (solvent) or the boronic acid itself if the transmetalation is slow.

  • The Fix:

    • Switch Solvent: Move from alcoholic solvents (EtOH/n-BuOH) to aprotic systems like THF/Water or Toluene/Water .

    • Switch Base: Use anhydrous K3PO4 or Cs2CO3 to minimize proton sources.

    • Boost Boronic Acid: Increase boronic acid equivalents (1.5 equiv) to outcompete the hydride elimination pathway.

Q3: My yield is low because of homocoupling (Ar-Ar).

  • Diagnosis: Oxygen leak. Pd(II) facilitates homocoupling of boronic acids in the presence of O2.

  • The Fix: Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous sparging with Argon for 20 minutes. At low catalyst loads (<0.5%), oxygen exclusion is the single most critical factor.

Module 5: FAQ

Q: Can I perform this reaction without protecting the Indole Nitrogen (N-H)? A: Yes, but it requires specific conditions. The N-H proton is acidic (pKa ~16). Strong bases (NaOtBu) will deprotonate it, creating an indolyl anion that can coordinate Pd and kill the catalyst.

  • Recommendation: Use a milder base like K3PO4 or K2CO3 .[1] These are strong enough to activate the boronic acid but less likely to fully deprotonate the indole to the point of catalyst saturation. If yields remain low, protecting with a Boc or Tosyl group is the most reliable way to lower catalyst loading.

Q: How do I remove the residual Palladium? A: With this compound derivatives often being pharma intermediates, metal scavenging is vital.

  • Protocol: After workup, treat the organic phase with SiliaMetS® Thiol or N-Acetylcysteine (0.5 equiv relative to Pd) at 50°C for 30 minutes. This is more effective than charcoal for Buchwald-type ligands.

Troubleshooting Logic Tree

Troubleshooting Start Issue Observed Prob1 No Reaction (0% Conv) Start->Prob1 Prob2 Stalled (<100% Conv) Start->Prob2 Prob3 Dehalogenation (Cl -> H) Start->Prob3 Sol1 Check Oxidative Addition. Switch to XPhos/SPhos G3. Prob1->Sol1 Sol2 Catalyst Poisoning? Add Cat in portions. Protect Indole N. Prob2->Sol2 Sol3 Hydride Source? Remove Alcohols. Dry Solvents. Prob3->Sol3

Caption: Decision tree for diagnosing failure modes in this compound coupling.

References

  • Buchwald, S. L., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society, 2007.

  • Biscoe, M. R., et al. "Optimization of Catalyst Load in Suzuki-Miyaura Coupling: The Role of Monoligated Palladium Species." Organic Letters, 2010.

  • Sigma-Aldrich (Merck). "User Guide: Buchwald Precatalysts for Cross-Coupling." Technical Library.

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Advances."

Sources

Controlling temperature for exothermic 5-Chloroindole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Exothermic Reaction Control for 5-Chloroindole Scaffolds

Core Directive: The "Safety-Selectivity" Paradox

In the functionalization of This compound , particularly during electrophilic aromatic substitutions like the Vilsmeier-Haack formylation , you face a dual threat.

  • Thermodynamic Hazard: These reactions are inherently exothermic. The formation of the Vilsmeier reagent (POCl₃ + DMF) and the subsequent hydrolysis step can generate heat release rates that exceed the cooling capacity of standard batch reactors, leading to thermal runaway.

  • Kinetic Quality Control: this compound is electron-rich. While the C-3 position is the preferred kinetic site, elevated temperatures (resulting from poor heat removal) can activate the C-2 position or lead to N-acylation/dimerization, destroying your impurity profile.

This guide treats temperature control not just as a safety parameter, but as the primary "reagent" determining your product's purity.

Critical Safety & Thermal Runaway (The "Red" Zone)

Q: Why did my reactor temperature spike despite the jacket being set to -10°C?

A: You likely encountered "Reagent Accumulation" followed by a delayed exotherm. In viscous mixtures (common with DMF/POCl₃ complexes), mixing efficiency drops. If you add POCl₃ faster than it reacts, unreacted reagent accumulates. Once the threshold temperature is reached, the accumulated mass reacts instantaneously.

The Fix: Dosage-Controlled Thermal Loop Do not control the pump speed by time (e.g., "Add over 1 hour"). Control it by Process Temperature (Tr).

  • Rule: If

    
    , the pump stops  automatically.
    
  • Mechanism: This forces the reaction rate to match the cooling capacity of your hardware.

Q: The Vilsmeier reagent formation seemed stable, but the quench turned violent. Why?

A: The hydrolysis of the chloroiminium intermediate is more exothermic than its formation. The Vilsmeier intermediate is a hygroscopic salt. Upon water addition, it releases HCl and phosphoric acid derivatives violently.

  • Danger Zone: 40°C - 60°C. At this range, DMF can decompose into dimethylamine and CO (gas evolution), pressurizing the vessel.

  • Protocol: Never dump ice/water into the reaction. Reverse quench the reaction mixture into a cooled aqueous solution to control the heat release per unit volume.

Quality & Selectivity (The "Blue" Zone)

Q: I see high levels of impurities (dimers or C-2 substituted isomers). Is this temperature-related?

A: Yes. You broke the Kinetic Control barrier. this compound reacts preferentially at C-3 due to the stability of the iminium intermediate (preserving benzene aromaticity).

  • At < 10°C: The reaction is kinetically controlled, favoring C-3 formylation/acylation.

  • At > 25°C: The reversibility of the electrophilic attack increases. You risk thermodynamic equilibration (C-2 attack) or acid-catalyzed polymerization of the indole.

Data: Impact of Temperature on this compound Formylation

ParameterOptimal RangeDanger ZoneConsequence of Excursion
Reagent Formation (Tr) 0°C to 5°C> 20°CDecomposition of Vilsmeier reagent (darkening color).
Addition of Indole (Tr) 0°C to 10°C> 25°CLoss of regioselectivity (C-2 isomer increases).
Hydrolysis/Quench (Tr) < 15°C> 50°CViolent boiling, CO gas evolution, tar formation.

Visualizing the Control Logic

The following diagram illustrates the mandatory logic for automating the addition of POCl₃ to DMF containing this compound. This "Interlock System" prevents runaway.

ThermalControlLoop Start Start Addition MeasureTr Sensor: Measure Reactor Temp (Tr) Start->MeasureTr Decision Is Tr > Setpoint + 2°C? MeasureTr->Decision StopPump INTERLOCK: Stop Pump Decision->StopPump YES (Risk) RunPump Action: Pump ON Decision->RunPump NO (Safe) Cooling Jacket Cooling Max Capacity StopPump->Cooling Wait for Tr drop RunPump->MeasureTr Cooling->MeasureTr

Caption: Figure 1. Dosage-Controlled Thermal Loop. The dosing pump is slaved to the reactor temperature, ensuring reagent accumulation never exceeds cooling capacity.

Validated Protocol: 3-Formylation of this compound

Context: This protocol uses a "semi-batch" approach to maximize heat transfer.

Reagents:

  • This compound (1.0 eq)

  • DMF (5.0 eq - acts as solvent and reagent)

  • POCl₃ (1.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation (The Exotherm Source):

    • Charge DMF and DCM into the reactor.

    • Cool jacket to -10°C. Wait until internal temperature (

      
      ) reaches 0°C.
      
    • CRITICAL: Add POCl₃ dropwise. Do not exceed

      
      .
      
    • Observation: A white precipitate (chloroiminium salt) will form.[1] Stir for 30 mins at 0-5°C to ensure complete formation.

  • Substrate Addition:

    • Dissolve this compound in minimal DCM.

    • Add this solution to the reactor slowly.[1]

    • Note: This step is less exothermic than Step 1 but still requires monitoring. Maintain

      
      .[1][2]
      
  • Reaction Phase:

    • Warm slowly to 20-25°C. Monitor by HPLC for disappearance of starting material.

    • Warning: Do not heat above 35°C; this promotes dimerization.

  • The "Reverse Quench" (Safety Critical):

    • Prepare a separate vessel with Sodium Acetate (aq) or NaOH (aq) and ice.

    • Slowly transfer the reaction mixture into the quench vessel.

    • Why? This ensures the acid generated is immediately neutralized and the heat is dissipated into a large thermal mass (the ice water).

Scale-Up Mechanics

When moving from a 100mL flask to a 20L reactor, the Surface-Area-to-Volume ratio (


) drops drastically.

Scale-Up Factor Table

ScaleCooling MechanismHeat Removal Limit (approx)Dosing Strategy
Lab (100 mL) Ice BathHigh (~100 W/L)Constant rate (syringe pump)
Kilo Lab (20 L) Cryostat/JacketMedium (~20-40 W/L)Temp-controlled dosing (Fig 1)
Pilot (500 L) Industrial ChillerLow (~5-10 W/L)Extended dosing (4-6 hours)

Troubleshooting Scale-Up Failures:

  • Issue: Reaction stalled at 90% conversion.

  • Cause: Inefficient mixing at scale caused local "hot spots" that decomposed the reagent, or "cold spots" where reaction didn't finish.

  • Solution: Ensure impeller Reynolds number (

    
    ) > 10,000 (Turbulent flow) to guarantee thermal homogeneity.
    

Reaction Pathway Diagram

ReactionPathway Start DMF + POCl3 Inter Vilsmeier Reagent (Chloroiminium Salt) [Exothermic Formation] Start->Inter T < 5°C Complex Indole-Iminium Complex (C-3 Selective) Inter->Complex + Substrate (T < 10°C) Substrate Add this compound Quench Hydrolysis (H2O) Complex->Quench Reverse Quench Product This compound-3-Carboxaldehyde Quench->Product pH Adjustment

Caption: Figure 2. Vilsmeier-Haack Reaction Pathway for this compound. Red nodes indicate high-thermal-risk steps requiring active control.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for criticality classes and runaway scenarios).
  • Org. Process Res. Dev. (2012). "Safety Evaluation of the Vilsmeier–Haack Reaction." (General process safety principles applied to Vilsmeier reagents).

  • BenchChem. (2025).[1][3] "Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting."

  • Mettler Toledo. (2025). "Thermal Hazards of the Vilsmeier-Haack Reaction."

  • Cardiff University. (2025). "Regioselective Electrophilic Aromatic Substitution Reactions."

Sources

Technical Support Center: 5-Chloroindole Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Prevention of Oxidative Degradation & Recovery Protocols Status: Active Guide Applicable CAS: 17422-32-1

Executive Summary

5-Chloroindole is an electron-rich nitrogen heterocycle prone to auto-oxidation. While the chlorine substituent at the C5 position provides some electron-withdrawing stability compared to the parent indole, the compound remains highly sensitive to light and oxygen. Degradation manifests as a color shift from off-white to pink (rosindole formation) and eventually to brown (polymerization).

This guide provides a root-cause analysis of degradation, a "Gold Standard" storage protocol, and a data-driven rescue workflow for oxidized material.

Module 1: The Science of Degradation (FAQ)
Q: Why does my this compound turn pink/red in storage?

A: The color change is a visual indicator of radical-mediated auto-oxidation. The indole ring is electron-rich, particularly at the C3 position. Upon exposure to atmospheric oxygen and photons (light), the compound undergoes a radical chain reaction.

  • Initiation: Light generates a radical at the N1 or C3 position.

  • Propagation: The radical reacts with

    
     to form a 3-hydroperoxy-indolenine  intermediate.
    
  • Termination/Coupling: This unstable intermediate degrades into 5-chloro-oxindole or couples with other indole radicals to form indigo-like dimers (rosindoles). These dimers have high molar extinction coefficients, meaning even trace oxidation (<1%) causes a distinct pink or red coloration.

Q: Does the color change affect my reaction yield?

A: Yes. While a faint pink hue implies <2% impurity, these oxidized byproducts are radical scavengers. In transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki coupling), these impurities can poison the catalyst or initiate competing radical pathways, significantly lowering yields.

Module 2: Storage Best Practices

To maintain purity >98% over long durations (>6 months), you must eliminate the three vectors of decay: Oxygen, Moisture, and Light.

The "Gold Standard" Storage Protocol
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Arrhenius equation dictates that lower T slows radical propagation rates.
Atmosphere Argon (Ar) Ar is heavier than air and creates a better "blanket" than Nitrogen (

) for solid storage.
Container Amber Glass + Parafilm Amber glass blocks UV/Blue light (200-450nm) which initiates the radical mechanism.
Desiccant Active Silica/Drierite Moisture promotes proton transfer steps that accelerate hydroperoxide decomposition.
Visual Workflow: Optimal Storage Setup

Figure 1: Logic flow for securing this compound integrity.

StorageWorkflow Start Received this compound Aliquot 1. Aliquot under Inert Gas (Glovebox or Cone) Start->Aliquot Minimize Headspace Seal 2. Seal in Amber Vials (Teflon-lined caps) Aliquot->Seal Flush with Ar Wrap 3. Parafilm Seal (Secondary Barrier) Seal->Wrap Prevent O2 diffusion Store 4. Store at 2-8°C (Desiccator) Wrap->Store Long-term hold

Caption: Step-by-step workflow to establish an inert storage environment, minimizing the "Headspace Oxygen" vector.

Module 3: Troubleshooting & Rescue Operations

If your material has degraded, do not use it directly in sensitive catalytic steps. Use this decision matrix to determine the salvage strategy.

Diagnostic: The Melting Point Test

Pure this compound melts sharply at 69–71°C .

  • Range > 2°C: Indicates significant impurity.

  • Depressed MP (<68°C): Indicates wetness or solvent trapping.

Rescue Protocol: Recrystallization

Recrystallization is the most effective method for removing oxidative dimers.

The Solvent System: Since this compound is moderately polar, a Hexane/Ethyl Acetate or Heptane/Toluene system is recommended.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate (or Toluene) required to just dissolve the solid.

  • Filtration (Critical): If the solution is dark brown, add activated charcoal, stir for 5 mins, and hot-filter through Celite to remove polymeric tars.

  • Precipitation: Slowly add hot Hexanes (or Heptane) until the solution turns slightly cloudy.

  • Crystallization: Re-heat to clarity, then allow to cool slowly to room temperature. Once ambient, place in a fridge (4°C) for 2 hours.

  • Collection: Filter the white needles and wash with cold Hexanes. Dry under vacuum.[1][2]

Visual Decision Tree: Salvage vs. Discard

Figure 2: Decision matrix for handling degraded material.

DecisionTree Check Visual Inspection White White / Off-White Check->White Pink Pink / Light Red Check->Pink Brown Brown / Black Check->Brown Use Proceed to Experiment White->Use Purify Recrystallize (Hex/EtOAc) Pink->Purify Discard Discard / Sublimation (If >5g) Brown->Discard Heavy degradation CheckPurity Check NMR/TLC Purify->CheckPurity CheckPurity->Use Purity >98% CheckPurity->Discard Purity <95%

Caption: Triage logic for this compound based on visual oxidation markers.

References
  • Sigma-Aldrich. (n.d.). This compound Product Specification & MSDS. Retrieved from

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • ChemicalBook. (n.d.). This compound Properties and Stability. Retrieved from

  • University of Rochester. (n.d.).[3] Purification by Crystallization Guide. Retrieved from

Sources

Validation & Comparative

13C NMR Spectral Assignments for 5-Chloroindole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectral Assignments for 5-Chloroindole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (5-CI) is a critical scaffold in medicinal chemistry, serving as a precursor for serotonin receptor agonists (e.g., 5-HT1F agonists like Lasmiditan) and various kinase inhibitors.[1][2] Precise structural characterization is often hindered by the crowded aromatic region (110–130 ppm) and the ambiguity between quaternary bridgehead carbons (C3a/C7a).

This guide provides a definitive comparative analysis of the 13C NMR spectral signature of this compound against its parent compound, Indole. It synthesizes experimental data with substituent chemical shift (SCS) theory to offer a self-validating assignment protocol.

Part 1: The Comparative Landscape (Indole vs. This compound)

The introduction of a chlorine atom at the C5 position induces specific electronic perturbations—inductive withdrawal (-I) and mesomeric donation (+M)—that shift the carbon resonances in predictable yet distinct ways.

Comparative Data Table (DMSO-d )

The following table contrasts the chemical shifts of the parent Indole with this compound. Note the diagnostic deshielding of the ipso-carbon (C5) and the shielding of the para-carbon (C7a).

PositionCarbon TypeIndole (δ ppm)This compound (δ ppm)Δδ (Shift Effect)Electronic Rationale
C2 CH (Pyrrole)124.6126.3 +1.7Long-range inductive effect.
C3 CH (Pyrrole)101.1101.4 +0.3Minimal perturbation (distal).
C3a Cq (Bridge)127.8128.8 +1.0Meta-position to Cl; slight deshielding.
C4 CH (Benzene)120.8119.5 -1.3Ortho-shielding (resonance effect).
C5 Cq (Ipso)119.8123.9 +4.1 Diagnostic: Heavy atom effect/Deshielding.
C6 CH (Benzene)121.9121.7 -0.2Ortho-shielding competes with induction.
C7 CH (Benzene)111.4112.6 +1.2Meta-position; inductive deshielding dominates.
C7a Cq (Bridge)136.1134.9 -1.2Para-shielding (+M effect of Cl).

> Note: Data standardized for DMSO-d


 at 298 K. Small variations (±0.5 ppm) may occur depending on concentration and water content.

Part 2: Technical Deep Dive & Assignment Logic

The "Ipso" Shift (C5)

In the parent indole, C5 resonates at ~119.8 ppm. Upon chlorination, the C5 signal shifts downfield to ~123.9 ppm .

  • Mechanism: The electronegative chlorine exerts a strong inductive effect (-I), descreening the nucleus. However, unlike lighter halogens (F), the "Heavy Atom Effect" of chlorine mitigates the magnitude of this shift, keeping it within a +4 to +6 ppm range rather than the +30 ppm seen with fluorine.

The Bridgehead Ambiguity (C3a vs. C7a)

A common error in indole characterization is misassigning the quaternary bridgehead carbons.

  • C7a (134.9 ppm): Generally the most downfield signal in the benzene ring. It is para to the Chlorine, experiencing a shielding effect relative to the parent indole (136.1 ppm).

  • C3a (128.8 ppm): Resonates upfield of C7a.

  • Validation: These must be distinguished using HMBC (Heteronuclear Multiple Bond Correlation). C7a typically shows a strong 3-bond correlation (

    
    ) to H4 , whereas C3a shows correlations to H2 .
    

Part 3: Experimental Protocol (Self-Validating System)

To replicate these results with high fidelity, follow this optimized workflow.

A. Sample Preparation[2][3][4][5][6][7]
  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    to prevent solute aggregation and sharpen exchangeable NH protons).
  • Concentration: 30–50 mg of this compound in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

B. Acquisition Parameters (Bruker/Varian Standard)
  • 1D

    
    C {1H} Decoupled: 
    
    • Pulse Sequence:zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1):2.0 - 3.0 seconds . (Crucial: Quaternary carbons C3a, C7a, and C5 have long T1 relaxation times. Short D1 leads to signal suppression).

    • Scans (NS): Minimum 1024 (due to low sensitivity of quaternary carbons).

    • Spectral Width: 240 ppm (centered at 110 ppm).

  • 2D Validation (Mandatory for Publication):

    • HSQC (Multiplicity-Edited): Distinguishes CH/CH

      
       (positive) from CH
      
      
      
      (negative). For 5-CI, all protonated carbons (C2, C3, C4, C6, C7) will be positive phases.
    • HMBC: Set long-range coupling constant to 8 Hz. Focus on the C5-Cl ipso confirmation via correlations from H4 and H6.

Part 4: Structural Elucidation Workflow

The following diagram illustrates the logical flow for assigning the this compound spectrum, moving from raw data to definitive structural confirmation.

G cluster_logic Quaternary Assignment Logic Sample Sample Prep (5-CI in DMSO-d6) H1_NMR 1H NMR Screening Identify H2, H3, NH Sample->H1_NMR C13_1D 1D 13C NMR (Broadband Decoupled) Sample->C13_1D HSQC HSQC (Edited) Assign Protonated Carbons (C2, C3, C4, C6, C7) H1_NMR->HSQC Proton Shifts C13_1D->HSQC Carbon Shifts HMBC HMBC (Long Range) Assign Quaternary Carbons (C3a, C5, C7a) HSQC->HMBC C-H Pairs Known Validation Validation Check: C5 Shift ~124 ppm? C7a > C3a? HMBC->Validation Final Definitive Structure Assignment Validation->Final

Caption: Logical workflow for unambiguously assigning the this compound 13C NMR spectrum, emphasizing the critical role of HMBC for quaternary carbons.

References

  • Blackman, A. J., et al. (1988). NMR Studies of Indole: Definitive Assignment of the 13C-NMR Spectra. Heterocycles, 27(2).[3] (Seminal work on parent indole assignments).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1324 (Indole) and related halo-indoles. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Analyzing 5-Chloroindole Complexes: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in medicinal chemistry. The targeted introduction of substituents, such as a chlorine atom at the 5-position, can significantly modulate a compound's physicochemical properties and biological activity. Understanding the precise three-dimensional interactions of these modified indoles with their protein targets is paramount for structure-based drug design.

This guide provides an in-depth comparison of X-ray crystallography data for indole complexes, with a special focus on halogenated derivatives like 5-chloroindole. As a direct crystal structure of a this compound-protein complex is not publicly available, we will utilize the closely related 3-chloroindole in complex with Factor Xa as a primary case study. This will allow for a detailed exploration of the experimental workflow, data interpretation, and a comparative analysis with other structural determination techniques.

The Significance of Halogenation in Indole-Based Ligands

The addition of a chlorine atom to the indole ring, as in this compound, is not a trivial modification. From a medicinal chemistry perspective, this halogenation can:

  • Enhance Binding Affinity: The chlorine atom can participate in favorable halogen bonding interactions with protein residues, contributing to tighter binding.

  • Modulate Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its cell permeability and pharmacokinetic profile.

  • Alter Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

  • Influence Receptor Selectivity: The specific placement of a halogen can fine-tune the ligand's interaction with the target protein, leading to improved selectivity over other receptors. This compound, for instance, has been identified as a potent allosteric modulator of the 5-HT₃ receptor[1].

Given these significant effects, a high-resolution understanding of the binding mode of chloroindoles is crucial for rational drug design. X-ray crystallography stands as the gold standard for providing this atomic-level detail.

X-ray Crystallography Workflow for a Chloroindole-Protein Complex

The journey from a purified protein and a synthesized chloroindole ligand to a high-resolution crystal structure is a multi-step process that requires precision and expertise. Here, we outline the typical workflow, explaining the rationale behind each critical step.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement P Protein Expression & Purification Co Co-crystallization (Protein + Ligand) P->Co Soak Soaking (Apo Crystal + Ligand) P->Soak L Ligand Synthesis & Characterization L->Co L->Soak Xray X-ray Diffraction (Synchrotron/In-house) Co->Xray Soak->Xray Proc Data Processing (Indexing, Integration, Scaling) Xray->Proc Solve Structure Solution (Molecular Replacement) Proc->Solve Refine Refinement & Validation Solve->Refine Dep PDB Deposition Refine->Dep

Caption: A generalized workflow for determining the crystal structure of a protein-ligand complex.

Detailed Experimental Protocol

1. Protein Expression and Purification:

  • Rationale: A high-purity, stable, and homogenous protein sample is the most critical prerequisite for successful crystallization.

  • Protocol:

    • Clone the gene of interest into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag, GST-tag) for simplified purification.

    • Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)).

    • Grow the cells in a large-scale culture and induce protein expression.

    • Harvest the cells and lyse them to release the protein.

    • Purify the protein using a series of chromatography steps, typically starting with affinity chromatography followed by ion-exchange and size-exclusion chromatography to achieve >95% purity.

    • Concentrate the purified protein to a concentration suitable for crystallization trials (typically 5-15 mg/mL).

2. Ligand Preparation:

  • Rationale: The ligand must be of high purity to ensure that the observed electron density in the crystal corresponds to the intended molecule.

  • Protocol:

    • Synthesize or procure the this compound derivative.

    • Confirm the identity and purity of the compound using techniques like NMR, mass spectrometry, and HPLC.

    • Prepare a concentrated stock solution of the ligand in a suitable solvent (e.g., DMSO).

3. Crystallization:

  • Rationale: The goal is to slowly bring the protein-ligand solution to a state of supersaturation, allowing for the formation of well-ordered crystals. Two common approaches are co-crystallization and soaking.

  • Co-crystallization Protocol:

    • Incubate the purified protein with a molar excess of the this compound ligand to ensure saturation of the binding site.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods. This involves mixing the protein-ligand complex with a reservoir solution containing a precipitant (e.g., PEG, salts).

    • Screen a wide range of conditions (precipitant type and concentration, pH, temperature, additives) to identify initial crystallization "hits".

    • Optimize the initial hit conditions to obtain diffraction-quality crystals.

  • Soaking Protocol:

    • Grow crystals of the protein in its unbound (apo) form.

    • Prepare a solution of the this compound ligand in a cryo-protectant solution that is compatible with the apo crystal conditions.

    • Transfer the apo crystals into the ligand-containing solution and allow them to soak for a defined period (minutes to hours).

4. X-ray Diffraction Data Collection:

  • Rationale: When a well-ordered crystal is exposed to a focused beam of X-rays, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal.

  • Protocol:

    • Harvest a suitable crystal from the crystallization drop and flash-cool it in liquid nitrogen to prevent radiation damage.

    • Mount the crystal on a goniometer at a synchrotron beamline or an in-house X-ray source.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

5. Data Processing and Structure Solution:

  • Rationale: The diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is then used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

  • Protocol:

    • Index the diffraction pattern to determine the unit cell dimensions and space group of the crystal.

    • Integrate the intensities of the diffraction spots.

    • Scale and merge the data from multiple images to create a final dataset.

    • Solve the "phase problem" using molecular replacement, where a known structure of a homologous protein is used as a search model.

    • Build an initial model of the protein into the electron density map.

    • Identify the electron density corresponding to the this compound ligand and model it into the binding site.

    • Refine the atomic coordinates of the protein-ligand model against the experimental data to improve the fit and model geometry.

    • Validate the final structure using various quality metrics (e.g., R-work, R-free, Ramachandran plot).

Comparative Analysis of Chloroindole-Protein Interactions: A Case Study

As a direct example of a this compound-protein complex is unavailable, we will analyze the crystal structure of a 3-chloroindole derivative in complex with Factor Xa (PDB ID: 3ENS)[2]. This structure provides valuable insights into how a chloroindole moiety can interact with a protein active site.

ParameterFactor Xa in complex with 3-chloroindole derivative (3ENS)[2]
PDB ID 3ENS
Resolution (Å) 2.1
Space Group P2₁2₁2₁
R-work / R-free 0.179 / 0.224
Ligand 3-chloro-1H-indole-7-carboxamide derivative
Key Interactions - Hydrogen bond between the indole N-H and the backbone carbonyl of Gly218.- Hydrophobic interactions between the chloroindole ring and the side chain of Tyr228.

Analysis of the 3-chloroindole Binding Mode:

The crystal structure of the Factor Xa inhibitor reveals that the 3-chloroindole moiety occupies a well-defined pocket in the active site. The indole nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Gly218, a common interaction motif for indole-based inhibitors. The chlorine atom at the 3-position is oriented towards the aromatic side chain of Tyr228, participating in favorable hydrophobic and potentially weak halogen-π interactions. This structure highlights the importance of the chloro-substituent in optimizing the interactions within the S1 pocket of Factor Xa[2].

Comparison with Alternative Structural Biology Techniques

While X-ray crystallography provides unparalleled atomic detail, other techniques can offer complementary information.

TechniqueAdvantagesDisadvantagesRelevance to this compound Complexes
X-ray Crystallography - High resolution (atomic detail)- Well-established methodology- Requires well-diffracting crystals (can be a bottleneck)- Provides a static picture of the complexThe gold standard for visualizing the precise binding mode and key interactions.
NMR Spectroscopy - Provides information on dynamics and flexibility- Does not require crystallization- Can detect weak binding events- Generally limited to smaller proteins (<40 kDa)- Provides lower resolution structural information than crystallographyUseful for studying the solution-state dynamics of the this compound complex and for mapping the binding site.
Cryo-Electron Microscopy (Cryo-EM) - Applicable to large and flexible complexes- Does not require crystallization- Historically lower resolution than crystallography, though this is rapidly improving- Technically demandingA powerful technique for studying large protein complexes that may be difficult to crystallize.
Computational Modeling (e.g., Docking) - Rapid and cost-effective- Can be used to screen large libraries of compounds- Accuracy is dependent on the quality of the protein structure and the scoring function- Does not provide direct experimental validationUseful for generating initial hypotheses about the binding mode of this compound, which can then be tested experimentally.

Conclusion

X-ray crystallography remains an indispensable tool in drug discovery for elucidating the structural basis of protein-ligand interactions. While a publicly available crystal structure of a this compound-protein complex is yet to be deposited, the analysis of closely related chloroindole derivatives provides a robust framework for understanding their binding modes. The detailed experimental protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to successfully pursue the structural determination of their own this compound complexes and to critically evaluate the resulting data in the context of other structural biology techniques. The insights gained from such studies will undoubtedly accelerate the development of novel and effective indole-based therapeutics.

References

  • Wang, Y., et al. (2017). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters, 591(15), 2288-2300.
  • Thompson, A. J., et al. (2011). This compound: a potent allosteric modulator of the 5-HT₃ receptor. British Journal of Pharmacology, 163(5), 1078–1091.
  • MDPI. (n.d.). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 25(1), 123.
  • Li, Y., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. International Journal of Molecular Sciences, 16(10), 25391–25410.
  • Krishi Sanskriti. (n.d.). Crystallographic Analysis of some Structures of Indole Derivatives. Retrieved from [Link]

  • Priestley, E. S., et al. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. Journal of Medicinal Chemistry, 51(23), 7549–7561.

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 5-Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the UV-Vis absorption spectra of 5-chloroindole and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the subtle yet significant shifts in electronic absorption, we can better characterize these molecules, predict their behavior in different environments, and unlock their full potential in various applications.

The Indole Chromophore and the Influence of Halogenation

The indole ring system is a ubiquitous chromophore in biologically active molecules, most notably in the amino acid tryptophan. Its characteristic UV-Vis absorption spectrum arises from π → π* electronic transitions within the bicyclic aromatic system. These transitions, specifically the ¹La and ¹Lb bands, are sensitive to the electronic environment of the indole ring. Substitution on the ring can significantly alter the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax).

The introduction of a chlorine atom at the 5-position of the indole ring introduces an electron-withdrawing group, which can influence the electron density of the aromatic system through both inductive and resonance effects. This, in turn, modulates the energy required for the π → π* transitions, providing a unique spectral signature for this compound and its derivatives. This guide will explore how further substitutions on the this compound scaffold impact its UV-Vis absorption profile.

Comparative UV-Vis Absorption Data

The following table summarizes the available UV-Vis absorption data for this compound and a selection of its derivatives. It is important to note that the solvent environment can significantly influence the λmax due to solvatochromic effects. Therefore, the solvent used for each measurement is specified.

CompoundSubstituent(s)Solventλmax (nm)Reference(s)
5-Chloro-1H-indole-Cl at C5Methanol~275, ~295Inferred
Ethyl 5-chloro-1H-indole-2-carboxylate-Cl at C5, -COOEt at C2Not specified298[1]
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (5-CPIC)-Cl at C5, -COOEt at C2, -Ph at C3Toluene350[2]
Benzene325[2]
Dioxane330[2]
Hexane310[2]
Cyclohexane265[2]
Acetonitrile310[2]
DMF315[2]
DMSO330[2]
Ethyl Acetate315[2]
THF345[2]

Note: The λmax for 5-Chloro-1H-indole is inferred based on the typical absorption of indole and the expected small bathochromic or hypsochromic shift from the chloro-substituent. A precise, cited value was not available in the searched literature.

Interpreting the Spectral Shifts: A Discussion of Substituent Effects

The data presented in the table, although limited, allows for a meaningful discussion on the influence of substituents on the UV-Vis absorption of the this compound core.

  • The Parent this compound: The chlorine atom at the 5-position is expected to have a modest effect on the absorption spectrum compared to unsubstituted indole. Halogens can exhibit a dual electronic nature: they are inductively electron-withdrawing but can also donate electron density through resonance. This often results in small bathochromic (red) or hypsochromic (blue) shifts of the ¹La and ¹Lb bands.

  • Electron-Withdrawing Group at C2: The presence of an ethyl carboxylate group (-COOEt) at the 2-position in Ethyl 5-chloro-1H-indole-2-carboxylate leads to a significant bathochromic shift (λmax = 298 nm) compared to the parent this compound. This is because the ester group is electron-withdrawing and extends the conjugated π-system of the indole ring. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength.

  • Combined Substituent Effects and Solvent Influence: The case of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (5-CPIC) is particularly illustrative. The additional phenyl group at the 3-position further extends the conjugated system, leading to a substantial bathochromic shift. The observed λmax for this compound is highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. The significant redshift observed with increasing solvent polarity suggests a π → π* transition with an intramolecular charge transfer character. The excited state of the molecule is likely more polar than the ground state, and thus, it is stabilized to a greater extent by polar solvents. This stabilization lowers the energy of the excited state, resulting in a lower energy transition (longer wavelength).[2]

  • Anticipated Effects of Other Substituents:

    • 5-Chloro-2-methylindole: A methyl group is a weak electron-donating group. Its presence at the 2-position would be expected to cause a small bathochromic shift compared to this compound due to hyperconjugation and its electron-releasing nature.

    • This compound-3-carboxaldehyde: The carboxaldehyde group is a strong electron-withdrawing group. When attached at the 3-position, it will significantly extend the conjugation of the indole system and would be expected to produce a substantial bathochromic shift, likely to a longer wavelength than that observed for the ethyl ester at the 2-position.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the acquisition of reliable and reproducible UV-Vis absorption spectra for this compound derivatives, the following detailed protocol should be followed. This protocol is designed as a self-validating system, incorporating steps for instrument calibration and sample preparation that are crucial for data integrity.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for its stability and simultaneous measurement of the reference and sample.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are essential for accurate measurements in the UV region.

  • Solvent: Use spectroscopic grade solvents to minimize background absorbance. The choice of solvent should be based on the solubility of the compound and the desired experimental conditions.

  • Analyte: this compound derivative of high purity.

Step-by-Step Methodology
  • Instrument Initialization and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Perform instrument self-diagnostics and calibration checks as per the manufacturer's instructions. This typically includes wavelength accuracy and photometric accuracy tests using certified reference materials.

  • Solvent Blank Measurement:

    • Fill both the reference and sample cuvettes with the chosen spectroscopic grade solvent.

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Run a baseline correction over the desired wavelength range (e.g., 200-400 nm). This will subtract any absorbance from the solvent and the cuvettes.

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 at the λmax. This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio. A typical concentration for this is around 10 µg/mL.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the dilute sample solution and then fill it.

    • Place the sample cuvette in the sample holder and the solvent-filled cuvette in the reference holder.

    • Scan the sample over the same wavelength range used for the baseline correction.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance at the λmax.

    • If quantitative analysis is required, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Visualizing the Workflow and Electronic Transitions

The following diagrams, generated using Graphviz, provide a visual representation of the experimental workflow and the fundamental electronic transitions in the indole chromophore.

G cluster_prep Sample & Instrument Preparation cluster_measure Measurement cluster_analysis Data Analysis A Instrument Warm-up & Calibration B Prepare Stock Solution A->B C Prepare Dilute Sample B->C D Run Solvent Blank (Baseline) C->D E Measure Sample Spectrum D->E F Identify λmax E->F G Determine Absorbance F->G H Calculate Molar Absorptivity (ε) G->H

Caption: A generalized workflow for the UV-Vis spectroscopic analysis of this compound derivatives.

G cluster_levels Electronic Energy Levels S0 S₀ (Ground State) S1_La S₁ (¹La) S0->S1_La π → π* Transition (Higher Energy) S1_Lb S₁ (¹Lb) S0->S1_Lb π → π* Transition (Lower Energy)

Caption: Simplified diagram of the ¹La and ¹Lb π → π* electronic transitions in the indole chromophore.

Conclusion

The UV-Vis absorption spectra of this compound derivatives are a sensitive probe of their electronic structure. The position of the chlorine atom at C5 provides a foundational electronic landscape that is further modulated by the nature and position of other substituents on the indole ring. Electron-withdrawing groups, particularly those that extend the conjugated π-system, induce significant bathochromic shifts in the λmax. Furthermore, the solvatochromic behavior of these molecules can provide valuable information about the nature of their excited states. The experimental protocol detailed in this guide provides a robust framework for obtaining high-quality, reproducible spectral data, which is essential for the accurate characterization and comparison of these important heterocyclic compounds. Further systematic studies on a broader range of this compound derivatives are warranted to build a more comprehensive understanding of their structure-property relationships.

References

  • Ethyl 5-chloro-1H-indole-2-carboxylate. PubChem. [Link]

  • Ethyl this compound-2-carboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. ResearchGate. [Link]

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. ResearchGate. [Link]

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Optimizing the Scaffold: A Comparative Yield Analysis of 5-Chloroindole Synthetic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers targeting the 5-chloroindole scaffold—a critical pharmacophore in serotonin receptor agonists (e.g., 5-HT1F) and kinase inhibitors—synthetic route selection is often a trade-off between atom economy and purification complexity .

This guide analyzes the three dominant synthetic architectures:

  • Fischer Indole Synthesis: The industrial workhorse. Low cost, but suffers from lower yields due to polymerization side reactions.

  • Leimgruber-Batcho Synthesis: The high-yield specialist. Offers the cleanest conversion for 5-substituted indoles but requires odor control and multi-step precursor synthesis.

  • Larock Heteroannulation: The precision tool. Best for complex 2,3-functionalization, though cost-prohibitive for simple scaffold generation.

Route 1: The Fischer Indole Synthesis (Industrial Standard)

The Protocol: Acid-catalyzed rearrangement of 4-chlorophenylhydrazine and a pyruvate/aldehyde equivalent.

While direct condensation with acetaldehyde is theoretically possible, it is operationally difficult due to polymerization. The most robust laboratory protocol employs pyruvic acid to form the hydrazone, cyclization to the indole-2-carboxylic acid, followed by thermal decarboxylation.

Mechanism of Action

The pathway relies on a [3,3]-sigmatropic rearrangement.[1] The electron-withdrawing chlorine at the para-position of the hydrazine directs the cyclization to the specific 5-position of the indole, eliminating regioselectivity concerns common in meta-substituted hydrazines.

FischerMechanism Hydrazine 4-Chlorophenyl- hydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + H+ Pyruvate Pyruvic Acid Pyruvate->Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Key Step IndoleAcid This compound- 2-carboxylic acid Sigmatropic->IndoleAcid - NH3 Cyclization Product This compound IndoleAcid->Product Decarboxylation (Cu/Quinoline, 200°C)

Figure 1: The Fischer synthesis pathway via pyruvic acid, highlighting the critical [3,3]-sigmatropic shift.[2]

Experimental Protocol (Self-Validating)

Target Scale: 10g

  • Hydrazone Formation: Dissolve 4-chlorophenylhydrazine HCl (1.0 eq) in water/HCl. Add pyruvic acid (1.1 eq) dropwise at room temperature. The hydrazone precipitates almost immediately (Yellow solid). Checkpoint: If no solid forms within 10 mins, adjust pH to <2.

  • Cyclization: Suspend the dried hydrazone in Polyphosphoric Acid (PPA) or methanesulfonic acid/P2O5. Heat to 100°C for 2 hours. Pour onto ice. Filter the crude this compound-2-carboxylic acid.

  • Decarboxylation: Mix the dried acid with copper powder (0.1 eq) in quinoline. Heat to 210°C (reflux) until CO2 evolution ceases (approx. 45 mins).

  • Workup: Pour into ice-HCl (to remove quinoline). Extract with Ethyl Acetate.[3]

  • Yield: typically 60-65% overall.

Route 2: The Leimgruber-Batcho Synthesis (The Yield King)

The Protocol: Enamine formation from 4-chloro-2-nitrotoluene followed by reductive cyclization.

This route is superior for this compound because the starting material (4-chloro-2-nitrotoluene) is cheap, and the reaction conditions are mild, avoiding the tars associated with Fischer.

Mechanism of Action

The acidity of the methyl protons ortho to the nitro group allows condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal). The resulting enamine cyclizes upon reduction of the nitro group to an amine.[4]

LB_Mechanism Start 4-Chloro-2-nitrotoluene Enamine Trans-β-dimethylamino- 2-nitrostyrene Start->Enamine Condensation (110°C, DMF) Reagent DMF-DMA (Pyrrolidine cat.) Reagent->Enamine Reduction Reductive Cyclization (Raney Ni/NH2NH2 or Zn/AcOH) Enamine->Reduction Product This compound Reduction->Product Cyclization (-Me2NH)

Figure 2: The Leimgruber-Batcho workflow. The enamine intermediate is usually a deep red solid.[4]

Experimental Protocol

Target Scale: 10g

  • Enamine Formation: Reflux 4-chloro-2-nitrotoluene with DMF-DMA (1.5 eq) and pyrrolidine (0.1 eq) in DMF for 6 hours. Note: DMF-DMA hydrolyzes easily; ensure reagents are dry.

  • Evaporation: Remove excess DMF-DMA under reduced pressure. The residue is a deep red solid (Enamine).

  • Reduction (The Zinc Method): Dissolve the red enamine in THF/Methanol (1:1). Add Saturated NH4Cl. Add Zinc dust (10 eq) portion-wise. The red color will fade to pale yellow/clear.

  • Workup: Filter zinc. Concentrate filtrate.[3] Partition between water and DCM.

  • Yield: Typically 80-88% .

Route 3: Larock Heteroannulation (The Modern Alternative)

The Protocol: Palladium-catalyzed coupling of 2-iodo-4-chloroaniline with an alkyne.

Critique: While elegant, this route is chemically inefficient for unsubstituted this compound because it requires using (trimethylsilyl)acetylene followed by a desilylation step. However, if your target is a 2,3-disubstituted this compound , this is the premier route.

  • Catalyst: Pd(OAc)2 / PPh3 or Pd(dba)2.

  • Base: Na2CO3 or K2CO3.[5]

  • Yield: 75-90% (highly dependent on catalyst quality).

Comparative Analysis: Yield & Feasibility[14]
FeatureFischer (Pyruvic Route)Leimgruber-BatchoLarock Annulation
Overall Yield 60 - 65%80 - 88% 70 - 85%
Precursor Cost Low (Hydrazine)Low (Nitrotoluene)High (Iodoaniline + Pd)
Atom Economy Moderate (CO2 loss)GoodPoor (if desilylation needed)
Scalability High (Robust)High (Exothermic reduction)Low (Catalyst cost)
Purification Difficult (Tars/Oligomers)Easy (Crystallization)Moderate (Pd removal)
Key Risk Thermal runaway (Decarb)Odor (DMF-DMA/Amines)Catalyst poisoning
Decision Matrix: Which Route to Choose?

DecisionTree Start Start: Define Goal Substituted Need C2/C3 Substituents? Start->Substituted Scale Scale of Synthesis? Substituted->Scale No (Parent Scaffold) Larock Route: Larock Annulation (High Flexibility) Substituted->Larock Yes (Complex) Fischer Route: Fischer Synthesis (Low Cost, High Tars) Scale->Fischer Industrial (>100kg) Cost is King LB Route: Leimgruber-Batcho (High Yield, Clean) Scale->LB Lab/Pilot (<10kg) Purity is King

Figure 3: Strategic decision matrix for selecting the optimal synthetic route.

Expert Insight: Troubleshooting & Optimization
  • Fischer Tars: The "Red Tar" often seen in Fischer synthesis is due to acid-catalyzed polymerization of the indole product. Optimization: Use a biphasic system (e.g., Toluene/Aq. H2SO4) to extract the indole into the organic phase immediately upon formation, protecting it from the acid.

  • Leimgruber-Batcho Smell: The hydrolysis of DMF-DMA releases dimethylamine. Perform Step 1 in a well-ventilated hood. For the reduction step, Titanium Trichloride (TiCl3) is a superior, albeit more expensive, alternative to Raney Nickel if hydrogenation equipment is unavailable.

  • Halogen Exchange (Scale-Up Trick): For multi-kilo scale where 5-bromoindole is cheaper than 5-chloro precursors, a copper-catalyzed halogen exchange (CuCl, NMP, 150°C) can convert 5-bromoindole to this compound in >90% yield [5].

References
  • Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 5,6-dimethoxyindole. Organic Syntheses, 63, 214. Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of 2-iodoanilines. Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Laxminarayana, E., et al. (2011). Highly Convenient and Large Scale Synthesis of this compound and its 3-substituted Analogues. Journal of the Korean Chemical Society, 55(2), 241. Link

Sources

Safety Operating Guide

Mastering the Safe Handling of 5-Chloroindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher dedicated to advancing drug development, the precise and safe handling of chemical intermediates is paramount. 5-Chloroindole, a versatile building block in the synthesis of numerous pharmaceutical compounds, requires a methodical approach to its management in the laboratory. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for handling this compound, ensuring both the safety of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile of this compound

This compound (C₈H₆ClN) is a solid crystalline powder that is classified as an irritant.[1] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory tract.[1][2][3] While the full toxicological properties have not been completely investigated, the available data necessitates a cautious and well-planned approach to its handling.[2] Inhalation of dust, skin contact, and eye contact are the primary routes of exposure that must be mitigated.

Essential Personal Protective Equipment (PPE)

A robust defense against exposure begins with the correct selection and use of Personal Protective Equipment (PPE). The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile)Nitrile gloves offer good resistance to a variety of chemicals, including many halogenated hydrocarbons.[4] Always inspect gloves for integrity before use and change them immediately if contact with this compound occurs.[5]
Eye Protection Chemical safety gogglesGoggles provide a complete seal around the eyes, protecting against airborne dust particles and accidental splashes. Standard safety glasses with side shields are not sufficient.
Body Protection Laboratory coatA lab coat protects the skin and personal clothing from contamination with this compound dust.
Respiratory Protection NIOSH-approved respirator (e.g., N95)A respirator should be used when handling larger quantities of this compound or when there is a potential for significant dust generation, especially in poorly ventilated areas.[2]

Operational Plan: From Receipt to Experiment

A systematic workflow is critical to minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from the moment it enters your lab.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh this compound (Minimize Dust) prep_area->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp clean_surface Decontaminate Work Surfaces handle_exp->clean_surface Experiment complete clean_ppe Doff and Dispose of PPE clean_surface->clean_ppe disp_waste Segregate and Label Waste clean_ppe->disp_waste Waste generated disp_pickup Arrange for Hazardous Waste Pickup disp_waste->disp_pickup

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Review the SDS: Before beginning any work, thoroughly read the Safety Data Sheet for this compound.

    • Don PPE: Put on all required personal protective equipment as detailed in the table above.

    • Prepare Workspace: Ensure you are working in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust.[2]

  • Handling and Use:

    • Weighing: When weighing the solid, do so carefully to avoid generating dust. Use a spatula to gently transfer the powder.

    • In Experiment: Add this compound to your reaction vessel in a controlled manner. If dissolving, add the solid to the solvent to prevent splashing.

  • Routine Decontamination:

    • Work Surfaces: After completing your work, decontaminate all surfaces that may have come into contact with this compound. The most common and effective method is to wipe down surfaces with soap and water, followed by a rinse with 70% ethanol.[6][7] All cleaning materials, such as paper towels, should be disposed of as hazardous waste.

    • Equipment: Clean any non-disposable equipment, such as spatulas and glassware, thoroughly with an appropriate solvent and detergent.[8]

Disposal Plan: Managing this compound Waste

Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, it must be treated as hazardous waste.

Step-by-Step Disposal Protocol:
  • Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, including excess reagent, contaminated paper towels, and disposable PPE, in a dedicated, clearly labeled hazardous waste container.[9] This container should be made of a compatible material and have a secure lid.

    • Liquid Waste: If this compound is part of a liquid waste stream, it should be collected in a separate, labeled container for halogenated organic liquid waste.[10] Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures.[11]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound."[10] Also, include the approximate concentration and any other components of the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Adhere strictly to your local, state, and federal regulations for hazardous waste disposal.

By implementing these detailed operational and disposal plans, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you are protecting yourself, your colleagues, and the environment.

References

  • This compound(17422-32-1)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. (n.d.).
  • This compound-3-carboxaldehyde - SAFETY DATA SHEET. (2025, December 24).
  • Understanding the Chemical Properties of this compound. (n.d.).
  • Are nitrile gloves chemical resistant? | Ansell Taiwan. (n.d.).
  • This compound | C8H6ClN | CID 87110 - PubChem. (2026, January 3).
  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.).
  • Decontamination and Laboratory Cleanup | UMN University Health & Safety. (n.d.).
  • Hazardous Waste Reduction - Environmental Health and Safety. (n.d.).
  • This compound SDS, 17422-32-1 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • This compound | 17422-32-1 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • What Detergent for Biochemistry Lab Cleaning? - TechNotes. (2014, June 1).
  • 3 - SAFETY DATA SHEET. (2025, December 18).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Essential Chemicals for Critical Lab Cleaning - Atom Scientific. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Navigating the Safe Disposal of 5-chloro-2,3-dimethyl-1H-indole: A Procedural Guide - Benchchem. (2025).
  • Department of Chemistry, PDUAM, Dalgaon Chemical Waste Disposal Guidelines. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.